Product packaging for CC-115 hydrochloride(Cat. No.:CAS No. 1300118-55-1)

CC-115 hydrochloride

Cat. No.: B1139457
CAS No.: 1300118-55-1
M. Wt: 372.8 g/mol
InChI Key: RDIPJCOMBMBHJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CC-115 hydrochloride is a inhibitor of mTOR/DNA-PK (IC50= 21/ 13 nM).IC50 value: 21 nM (for mTOR), 13 nM (for DNA-PK)Target: mTOR, DNA-PKin vitro: The IC50 values for CC-115 are >10 μM against a panel of CYP enzymes and >33 μM for the hERG ion channel. When screened in a single point assay at 10 μM against a Cerep receptor and enzyme panel only one target was inhibited >50% (PDE3, IC50 = 0.63 μM).in vivo: CC-115 shows good PK profiles across multiple species with 53%, 76%, and 100% oral bioavailability in mouse, rat, and dog, respectively. CC-115, with favorable physicochemical and pharmacokinetic properties, demonstrates mTOR pathway inhibition and tumor growth inhibition, as well as a good safety profile, suitable for clinical development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17ClN8O B1139457 CC-115 hydrochloride CAS No. 1300118-55-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-3-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-7,8-dihydropyrazino[2,3-b]pyrazin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O.ClH/c1-3-24-13(25)7-18-15-16(24)22-12(6-17-15)10-4-5-11(21-9(10)2)14-19-8-20-23-14;/h4-6,8H,3,7H2,1-2H3,(H,17,18)(H,19,20,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIPJCOMBMBHJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CNC2=NC=C(N=C21)C3=C(N=C(C=C3)C4=NC=NN4)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1300118-55-1
Record name Pyrazino[2,3-b]pyrazin-2(1H)-one, 1-ethyl-3,4-dihydro-7-[2-methyl-6-(1H-1,2,4-triazol-5-yl)-3-pyridinyl]-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1300118-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

CC-115 Hydrochloride: A Technical Guide to a Dual DNA-PK and mTOR Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-115 hydrochloride is a potent, orally bioavailable small molecule that acts as a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR). By targeting these two critical cellular kinases, CC-115 disrupts key signaling pathways involved in cell growth, proliferation, survival, and DNA damage repair. This unique mechanism of action has positioned CC-115 as a promising therapeutic candidate in oncology, with demonstrated preclinical anti-tumor activity across a range of hematological and solid tumor models. This technical guide provides an in-depth overview of the core scientific principles of CC-115, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental assays.

Introduction

The phosphatidylinositol 3-kinase (PI3K)-related kinase (PIKK) family plays a crucial role in cellular responses to environmental cues and genotoxic stress. Two key members of this family are the mammalian target of rapamycin (mTOR) and the DNA-dependent protein kinase (DNA-PK). mTOR is a central regulator of cell growth and metabolism, integrating signals from growth factors and nutrients.[1] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[1]

Dysregulation of both the mTOR signaling and DNA damage response pathways are common hallmarks of cancer. This provides a strong rationale for the development of therapeutic agents that can simultaneously target both pathways. CC-115 is a first-in-class dual inhibitor of mTOR and DNA-PK, demonstrating potent and selective activity against both kinases.[2]

Mechanism of Action

CC-115 exerts its anti-neoplastic effects through the concurrent inhibition of mTOR and DNA-PK.

2.1. Inhibition of mTOR Signaling:

CC-115 is an ATP-competitive inhibitor that targets the kinase domain of mTOR. Unlike rapalogs, which only allosterically inhibit mTOR complex 1 (mTORC1), CC-115 inhibits both mTORC1 and mTORC2.[2] This leads to a comprehensive blockade of mTOR signaling, resulting in:

  • Inhibition of protein synthesis: Through the dephosphorylation of downstream effectors such as 4E-BP1 and S6K1.

  • Induction of autophagy: A cellular process of self-digestion that can be tumor-suppressive.

  • Inhibition of cell growth and proliferation.

2.2. Inhibition of DNA-PK and the NHEJ Pathway:

CC-115 also binds to the ATP-binding site of the DNA-PK catalytic subunit (DNA-PKcs). This inhibition prevents the autophosphorylation of DNA-PKcs at serine 2056, a critical step for its kinase activity.[3] By inhibiting DNA-PK, CC-115 effectively blocks the NHEJ pathway for repairing DNA DSBs.[3] This leads to:

  • Accumulation of DNA damage: Unrepaired DSBs trigger cell cycle arrest and apoptosis.

  • Sensitization to DNA-damaging agents: CC-115 has been shown to enhance the efficacy of radiation and chemotherapy.

  • Synthetic lethality: In tumors with deficiencies in other DNA repair pathways, such as those with ATM mutations, the inhibition of DNA-PK by CC-115 can be synthetically lethal.[3]

Quantitative Data

The following tables summarize the key quantitative data for CC-115 from various preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of CC-115

Target KinaseIC50 (nM)Kinase FamilyReference
DNA-PK13PIKK[4]
mTOR21PIKK[4]
PI3K-alpha850PI3K[2]
ATM>30,000PIKK[2]
ATR>30,000PIKK[2]

Table 2: Cellular Activity of CC-115

Cell LineCancer TypeCellular EffectIC50 / GI50 (µM)Reference
PC-3Prostate CancerProliferation Inhibition0.138[2]
CLLChronic Lymphocytic LeukemiaInduction of Cell Death0.51[4]
Healthy B CellsNormalInduction of Cell Death0.93[4]
VariousHematological and Solid TumorsGrowth Inhibition0.015 - 1.77[3]

Table 3: In Vivo Pharmacokinetic and Efficacy Data of CC-115

SpeciesOral Bioavailability (%)Dosing ScheduleTumor Volume Reduction (%)Reference
Mouse530.25 mg/kg bid46[2]
Mouse530.5 mg/kg bid57[2]
Mouse531 mg/kg bid66[2]
Mouse531 mg/kg qd57[2]
Rat76--[2]
Dog~100--[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

4.1. DNA-PK Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from a luminescent kinase assay that measures ADP formed from a kinase reaction.

Materials:

  • DNA-PK Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 1X DNA-PK Activation Buffer; 50μM DTT.[5]

  • Recombinant human DNA-PK enzyme.

  • DNA-PK peptide substrate.

  • ATP solution.

  • CC-115 or other test compounds.

  • ADP-Glo™ Reagent.

  • Kinase Detection Reagent.

  • 96-well white assay plates.

  • Luminometer.

Procedure:

  • Prepare the kinase reaction mix by adding DNA-PK Kinase Buffer, DNA-PK enzyme, and peptide substrate to each well of a 96-well plate.

  • Add CC-115 or vehicle control to the appropriate wells.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for 60 minutes.[5]

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.[5]

  • Convert the generated ADP to ATP by adding the Kinase Detection Reagent. This reagent also contains luciferase and luciferin to produce a luminescent signal.

  • Incubate for 30 minutes at room temperature.[5]

  • Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and reflects the DNA-PK kinase activity.

4.2. Cellular Non-Homologous End Joining (NHEJ) Assay (GFP-Based Reporter)

This protocol utilizes a GFP reporter system to quantify the efficiency of NHEJ in living cells.

Materials:

  • HEK-293T cells (or other suitable cell line).

  • EJ5-GFP reporter plasmid (contains a disrupted GFP gene with I-SceI recognition sites).[6]

  • I-SceI expression plasmid.

  • mCherry expression plasmid (for transfection control).

  • Transfection reagent.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • Flow cytometer.

Procedure:

  • Co-transfect the cells with the EJ5-GFP reporter plasmid, the I-SceI expression plasmid, and the mCherry plasmid using a suitable transfection reagent. The I-SceI endonuclease will create a double-strand break in the EJ5-GFP plasmid.

  • Culture the cells for 48-72 hours to allow for DNA repair and expression of the reporter proteins.

  • Harvest the cells by trypsinization and wash with PBS.

  • Resuspend the cells in PBS for flow cytometry analysis.

  • Analyze the cells using a flow cytometer equipped with lasers to detect GFP and mCherry fluorescence.

  • Quantify the percentage of GFP-positive cells within the mCherry-positive (successfully transfected) population. The percentage of GFP-positive cells is a direct measure of NHEJ efficiency, as only successful repair of the DSB by NHEJ will restore the functional GFP gene.[6]

4.3. Cell Proliferation Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method for the determination of the number of viable cells.

Materials:

  • Cancer cell lines of interest.

  • Complete cell culture medium.

  • CC-115 or other test compounds.

  • 96-well cell culture plates.

  • CCK-8 reagent.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.[7]

  • Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Treat the cells with various concentrations of CC-115 or vehicle control.

  • Incubate for the desired period (e.g., 48 or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.[7]

  • Incubate the plate for 1-4 hours in the incubator.[7]

  • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

4.4. In Vivo Tumor Growth Inhibition Study

This is a general protocol for assessing the anti-tumor efficacy of CC-115 in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • Cancer cell line for tumor implantation.

  • CC-115 formulated for oral administration.

  • Vehicle control.

  • Calipers for tumor measurement.

  • Animal balance.

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer CC-115 or vehicle control to the respective groups orally, once or twice daily, at the desired dose levels.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Mandatory Visualizations

5.1. Signaling Pathways

CC-115_Signaling_Pathway cluster_mTOR mTOR Pathway cluster_DNAPK DNA-PK (NHEJ) Pathway mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 AKT AKT mTORC2->AKT DSB DNA Double- Strand Break Ku7080 Ku70/80 DSB->Ku7080 DNAPKcs DNA-PKcs Ku7080->DNAPKcs Artemis Artemis DNAPKcs->Artemis LigIV Ligase IV/ XRCC4/XLF DNAPKcs->LigIV RepairedDNA Repaired DNA LigIV->RepairedDNA CC115 CC-115 CC115->mTORC1 inhibits CC115->mTORC2 inhibits CC115->DNAPKcs inhibits

Caption: CC-115 dual inhibition of mTOR and DNA-PK signaling pathways.

5.2. Experimental Workflow: Cellular NHEJ Assay

NHEJ_Workflow start Start: Seed Cells transfect Co-transfect with: - EJ5-GFP (NHEJ reporter) - I-SceI expression vector - mCherry (transfection control) start->transfect incubate Incubate for 48-72 hours transfect->incubate harvest Harvest and wash cells incubate->harvest facs Analyze by Flow Cytometry (GFP and mCherry detection) harvest->facs analyze Quantify %GFP+ cells within the mCherry+ population facs->analyze end End: NHEJ Efficiency analyze->end

Caption: Workflow for the GFP-based cellular NHEJ assay.

Clinical Development

CC-115 has undergone Phase 1 clinical studies in patients with advanced solid tumors and hematologic malignancies.[3] These studies have established a recommended Phase 2 dose and have shown that CC-115 is generally well-tolerated, with a safety profile consistent with other mTOR inhibitors.[8] Preliminary signs of anti-tumor activity have been observed in various cancer types, including chronic lymphocytic leukemia (CLL), glioblastoma, and castration-resistant prostate cancer.[8] Further clinical investigation of CC-115, both as a monotherapy and in combination with other anti-cancer agents, is ongoing.

Conclusion

CC-115 is a novel dual inhibitor of DNA-PK and mTOR, representing a promising therapeutic strategy in oncology. Its ability to simultaneously disrupt two critical cancer-related pathways provides a strong rationale for its continued development. This technical guide has provided a comprehensive overview of the scientific foundation of CC-115, including its mechanism of action, quantitative data, and detailed experimental protocols to facilitate further research and development in this area. The unique profile of CC-115 warrants further investigation to fully elucidate its therapeutic potential in a variety of cancer settings.

References

CC-115 Hydrochloride: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-115 hydrochloride is a potent, orally bioavailable small molecule that acts as a dual inhibitor of mammalian Target of Rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK). This dual-targeting mechanism offers a compelling strategy in cancer therapy by concurrently disrupting critical pathways involved in cell growth, proliferation, survival, and DNA damage repair. This technical guide provides an in-depth overview of CC-115, consolidating key preclinical and clinical data, detailing experimental protocols for its evaluation, and illustrating its mechanism of action through signaling pathway diagrams.

Introduction

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in a wide range of human cancers, making it a prime target for therapeutic intervention. mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival. DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). Elevated DNA-PK activity is observed in many tumors, contributing to resistance to DNA-damaging agents like chemotherapy and radiation.

CC-115's unique ability to inhibit both mTOR and DNA-PK positions it as a promising anti-cancer agent, with the potential to induce direct cytotoxicity, inhibit proliferation, and sensitize cancer cells to other therapies.[1][2] This guide serves as a comprehensive resource for researchers investigating the therapeutic potential of CC-115.

Mechanism of Action

CC-115 exerts its anti-neoplastic effects by binding to the ATP-binding site of both mTOR and DNA-PK, thereby inhibiting their kinase activity.[2]

  • mTOR Inhibition: CC-115 inhibits both mTORC1 and mTORC2.[2] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, 4E-BP1 and S6 kinase, resulting in the suppression of protein synthesis and cell growth. Inhibition of mTORC2 prevents the phosphorylation and activation of AKT at serine 473, further impacting cell survival and proliferation.[1]

  • DNA-PK Inhibition: By inhibiting DNA-PK, CC-115 blocks the NHEJ pathway for DNA double-strand break repair.[1] This leads to an accumulation of DNA damage, which can trigger apoptosis. This mechanism also suggests a synergistic potential when combined with DNA-damaging agents.[1]

Signaling Pathway

CC-115_Mechanism_of_Action cluster_0 Cell Proliferation & Survival cluster_1 DNA Damage Repair Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Survival Cell Survival AKT->Cell_Survival S6K_4EBP1 S6K / 4E-BP1 mTORC1->S6K_4EBP1 mTORC2 mTORC2 mTORC2->AKT Protein_Synthesis Protein Synthesis & Cell Growth S6K_4EBP1->Protein_Synthesis DNA_Damage DNA Double-Strand Breaks DNA_PK DNA-PK DNA_Damage->DNA_PK NHEJ Non-Homologous End Joining DNA_PK->NHEJ Repair DNA Repair NHEJ->Repair CC115 CC-115 CC115->mTORC1 CC115->mTORC2 CC115->DNA_PK

Caption: Dual inhibitory action of CC-115 on mTOR and DNA-PK pathways.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of CC-115
TargetIC50 (nM)Assay TypeReference
DNA-PK13Enzyme Assay[3][4][5][6][7]
mTOR21Enzyme Assay[3][4][5][6][7]
PI3K-alpha850Enzyme Assay[1][5]
ATM>30,000Enzyme Assay[1][5]
ATR>30,000Enzyme Assay[1][5]
PC-3 cells (proliferation)138Cell-based Assay[4][5][6]
CLL cells (cell death)510Cell-based Assay[3]
Healthy B cells (cell death)930Cell-based Assay[3]
Table 2: Pharmacokinetic Parameters of CC-115 in Preclinical Species
SpeciesOral Bioavailability (%)Reference
Mouse53[3][4][5]
Rat76[3][4][5]
Dog~100[3][4][5]
Table 3: Summary of Phase I Clinical Trial (NCT01353625) of CC-115[5][8][9][10]
ParameterFinding
Patient Population Advanced solid tumors and hematologic malignancies
Dose Escalation 0.5 mg to 40 mg daily
Recommended Phase 2 Dose (RP2D) 10 mg twice daily (BID)
Common Adverse Events (>20%) Fatigue (37%), Nausea (31%), Decreased appetite (29%), Hyperglycemia (24%)
Pharmacokinetics Dose-proportional exposure, terminal half-life of 4 to 8 hours
Preliminary Efficacy - Complete response in one endometrial cancer patient (>4 years) - Partial responses in melanoma and Chronic Lymphocytic Leukemia (CLL) - Stable disease in Castration-Resistant Prostate Cancer (CRPC) (64%), Head and Neck Squamous Cell Carcinoma (HNSCC) (53%), Ewing Sarcoma (22%), and Glioblastoma (GBM) (21%)
Table 4: Summary of Phase Ib Clinical Trial (NCT02833883) of Enzalutamide plus CC-115[11][12][13][14][15]
ParameterFinding
Patient Population Metastatic Castration-Resistant Prostate Cancer (mCRPC)
Treatment Regimen Enzalutamide with escalating doses of CC-115
Recommended Phase 2 Dose (RP2D) of CC-115 5 mg twice a day
Common Adverse Events Rash, pruritus, diarrhea, hypertension
PSA Response (in 40 evaluable patients) - ≥50% reduction (PSA50): 80% - ≥90% reduction (PSA90): 58%
Median Time-to-PSA Progression 14.7 months
Median Radiographic Progression-Free Survival (rPFS) 22.1 months

Experimental Protocols

Kinase Assays

This protocol measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.

  • Reagent Preparation:

    • Prepare DNA-PK Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 1X DNA-PK Activation Buffer; 50μM DTT.

    • Dilute DNA-PK enzyme, peptide substrate, ATP, and CC-115 in the Kinase Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of CC-115 (or DMSO vehicle control).

    • Add 2 µl of diluted DNA-PK enzyme.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mix.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Record luminescence using a plate reader.

This protocol assesses mTOR kinase activity by measuring the phosphorylation of a substrate, such as inactive S6K or 4E-BP1.

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer: 25 mmol/L Tris-HCl pH 7.5, 5 mmol/L β-glycerophosphate, 2 mmol/L DTT, 0.1 mmol/L Na3VO4, 10 mmol/L MgCl2, and 5 mmol/L MnCl2.

    • Prepare a solution containing 100 µmol/L ATP in the kinase buffer.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine 250 ng of active mTOR and 1 µg of inactive S6K protein (substrate).

    • Add varying concentrations of CC-115 or a vehicle control.

    • Initiate the reaction by adding the ATP-containing kinase buffer.

    • Incubate at 30°C for 30 minutes.

  • Detection:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Analyze the phosphorylation of the substrate (e.g., p-S6K) by Western blotting.

Western Blotting for Phosphorylated Proteins (p-S6, p-DNA-PKcs)[22][23][24][25][26]

This protocol is used to detect the levels of specific phosphorylated proteins in cell lysates, indicating the inhibition of upstream kinases.

  • Sample Preparation:

    • Culture cells to 70-80% confluency and treat with various concentrations of CC-115 for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-S6, total S6, p-DNA-PKcs (S2056), and total DNA-PKcs overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

Cell Viability Assay (MTS Assay)[1][4][27][28][29]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a serial dilution of CC-115 and incubate for a specified period (e.g., 72 hours). Include wells with untreated cells as a control and wells with media only for background subtraction.

  • MTS Reagent Addition:

    • Add 20 µl of MTS reagent to each well.

    • Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

In Vivo Tumor Xenograft Model[2][7][30][31][32]

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of CC-115 in a mouse model.

  • Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer CC-115 orally at the desired dose and schedule (e.g., once or twice daily). The control group receives the vehicle.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Visualizations

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Kinase_Assay Kinase Assays (mTOR, DNA-PK) Cell_Viability Cell Viability Assays (e.g., MTS) Kinase_Assay->Cell_Viability Western_Blot Western Blotting (Target Modulation) Cell_Viability->Western_Blot Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Western_Blot->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model Establishment Apoptosis_Assay->Xenograft_Model Drug_Treatment CC-115 Administration Xenograft_Model->Drug_Treatment Efficacy_Assessment Tumor Growth Inhibition Assessment Drug_Treatment->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment (Body Weight) Drug_Treatment->Toxicity_Assessment End Preclinical Data Package Efficacy_Assessment->End Toxicity_Assessment->End Start Start: CC-115 Compound Start->Kinase_Assay

Caption: A typical preclinical evaluation workflow for CC-115.
Logical Relationship of Dual Inhibition

Dual_Inhibition_Logic CC115 CC-115 Inhibit_mTOR Inhibition of mTOR (mTORC1/2) CC115->Inhibit_mTOR Inhibit_DNAPK Inhibition of DNA-PK CC115->Inhibit_DNAPK Effect_mTOR Decreased Protein Synthesis & Cell Growth Decreased Cell Survival Inhibit_mTOR->Effect_mTOR Effect_DNAPK Inhibition of DNA Repair (NHEJ) Inhibit_DNAPK->Effect_DNAPK Outcome Anti-Tumor Activity Effect_mTOR->Outcome Effect_DNAPK->Outcome

Caption: Logical flow of CC-115's dual inhibitory effects on cancer cells.

Conclusion

This compound represents a novel and promising therapeutic agent for cancer treatment. Its dual inhibitory action against mTOR and DNA-PK provides a multi-pronged attack on tumor cell proliferation, survival, and DNA repair mechanisms. The preclinical data demonstrate potent anti-tumor activity across a range of cancer types, and early clinical trials have shown a manageable safety profile with encouraging signs of efficacy. This technical guide provides a foundational resource for researchers to design and execute further investigations into the full therapeutic potential of CC-115, both as a monotherapy and in combination with other anti-cancer agents.

References

The Antineoplastic Potential of CC-115 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CC-115 hydrochloride is a potent, orally bioavailable small molecule inhibitor with a unique dual-action mechanism, targeting both the mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK). This dual inhibition disrupts critical cellular processes involved in cancer cell growth, proliferation, and DNA damage repair, positioning CC-115 as a promising candidate in oncology. This technical guide provides an in-depth overview of the antineoplastic activity of CC-115, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing its mechanism of action.

Core Mechanism of Action

CC-115 exerts its antineoplastic effects by simultaneously inhibiting two key enzymes:

  • mTOR Kinase: A central regulator of cell growth, proliferation, and survival. CC-115 inhibits both mTORC1 and mTORC2 complexes, leading to a broad suppression of downstream signaling pathways crucial for tumor progression.[1][2]

  • DNA-Dependent Protein Kinase (DNA-PK): A critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[2][3] By inhibiting DNA-PK, CC-115 compromises the cancer cells' ability to repair DNA damage, leading to the accumulation of lethal genomic instability and apoptosis.[3][4]

The dual inhibition of mTOR and DNA-PK represents a synergistic approach to cancer therapy. Many cancer cells exhibit increased reliance on DNA damage repair pathways due to the replication stress induced by rapid proliferation.[3] Furthermore, the inhibition of DNA-PK has shown synthetic lethality in cells with deficiencies in other DNA repair pathways, such as those with non-functional Ataxia-Telangiectasia Mutated (ATM) protein.[3][4]

Quantitative Analysis of In Vitro Activity

CC-115 has demonstrated potent inhibitory activity across a wide range of cancer cell lines. The following tables summarize the key quantitative data from preclinical studies.

Target EnzymeIC50 (nM)Source(s)
DNA-PK13 - 15[1][5]
mTOR Kinase21[1][5]
PI3K-alpha850[1]
ATM>30,000[1]
ATR50% inhibition at 30,000[1]
Table 1: In Vitro Enzymatic Inhibitory Activity of CC-115.
Cell Line / Cancer TypeIC50 (nM)NotesSource(s)
PC-3 (Prostate Cancer)138-[1]
Chronic Lymphocytic Leukemia (CLL) cells510Induces caspase-dependent cell death.[5]
Healthy B cells930-[5]
Table 2: Cellular Proliferation Inhibition (IC50) of CC-115 in Various Cell Lines.

Signaling Pathway Inhibition

The dual-targeting nature of CC-115 leads to the disruption of two major signaling pathways critical for cancer cell survival and proliferation.

mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK mTORC2 mTORC2 PI3K->mTORC2 AKT AKT mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2->AKT Activates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation CC115 CC-115 CC115->mTORC1 CC115->mTORC2

Caption: CC-115 inhibits both mTORC1 and mTORC2, blocking downstream signaling for cell growth.

DNA_Damage_Repair_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break (DSB) Ku7080 Ku70/80 DSB->Ku7080 recruits Apoptosis Apoptosis DSB->Apoptosis leads to DNAPKcs DNA-PKcs Ku7080->DNAPKcs recruits NHEJ_Complex XRCC4/XLF/ DNA Ligase IV DNAPKcs->NHEJ_Complex recruits DNA_Repair DNA Repair NHEJ_Complex->DNA_Repair mediates CC115 CC-115 CC115->DNAPKcs inhibits

Caption: CC-115 inhibits DNA-PKcs, a key component of the NHEJ pathway for DNA repair.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the antineoplastic activity of CC-115.

In Vitro Non-Homologous End Joining (NHEJ) Assay

This cell-free assay is utilized to directly measure the impact of CC-115 on the enzymatic activity of the NHEJ machinery.

  • Nuclear Protein Extraction:

    • Cancer cell lines are harvested and washed.

    • Nuclei are isolated by low-speed centrifugation.

    • Nuclear proteins are extracted using a high-salt buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 M KCl, 2 mM EDTA, 1 mM DTT, and protease inhibitors).[3]

    • The extracted proteins are then dialyzed against a low-salt buffer.[3]

  • NHEJ Reaction:

    • The dialyzed nuclear extract is incubated with a linearized plasmid DNA substrate.

    • The reaction mixture includes CC-115 at various concentrations or a vehicle control (DMSO).

    • The reaction is allowed to proceed, during which the NHEJ machinery in the extract attempts to re-ligate the plasmid.

  • Analysis:

    • The reaction products are analyzed by gel electrophoresis to separate different DNA forms (linear, circular, multimers).

    • The efficiency of NHEJ is quantified by the amount of re-ligated DNA products.

    • Immunoblotting can be performed on the reaction mixture to assess the phosphorylation status of DNA-PKcs at Ser2056, a marker of its activation.[3]

Cellular NHEJ Assay using GFP Reporter

This assay measures the efficiency of NHEJ within intact cells.

Cellular_NHEJ_Assay_Workflow cluster_workflow Experimental Workflow Start Start with host cells (e.g., Cal-51) Transfection Transfect with linearized GFP reporter plasmid Start->Transfection Treatment Treat with CC-115 or DMSO (vehicle) Transfection->Treatment Incubation Incubate to allow for DNA repair and GFP expression Treatment->Incubation Analysis Analyze GFP expression via flow cytometry or imaging Incubation->Analysis Result Quantify NHEJ efficiency (percentage of GFP-positive cells) Analysis->Result

Caption: Workflow for the cellular NHEJ assay using a GFP reporter system.

  • Cell Culture and Transfection:

    • A suitable cancer cell line (e.g., Cal-51) is cultured.[3]

    • The cells are transfected with a linearized plasmid containing a GFP reporter gene that is only expressed upon successful end-joining.

  • Drug Treatment:

    • Following transfection, the cells are treated with CC-115 at a specified concentration (e.g., 1 µM) or a vehicle control.[3]

  • Incubation and Analysis:

    • The cells are incubated to allow for DNA repair and subsequent expression of the GFP protein.

    • The percentage of GFP-positive cells is quantified using flow cytometry or high-content imaging. A reduction in the percentage of GFP-positive cells in the CC-115-treated group compared to the control indicates inhibition of NHEJ.[3]

Cell Proliferation and Apoptosis Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of CC-115 on cancer cells.

  • Cell Proliferation Assay:

    • Cancer cell lines are seeded in multi-well plates and treated with a range of CC-115 concentrations.

    • After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as CCK-8, MTS, or CellTiter-Glo.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

  • Apoptosis Assay:

    • Cells are treated with CC-115 or a vehicle control.

    • Apoptosis can be measured by several methods, including:

      • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.

      • Caspase Activity Assays: Measures the activity of executioner caspases (e.g., caspase-3/7), which are key mediators of apoptosis.

      • TUNEL Assay: Detects DNA fragmentation, a hallmark of apoptosis.

Clinical Development and Future Directions

CC-115 has undergone Phase 1 clinical studies in patients with advanced solid tumors and hematologic malignancies.[3][6] These studies have aimed to determine the safety, tolerability, pharmacokinetics, and preliminary efficacy of CC-115.[7] The recommended Phase 2 dose has been established, and the drug has shown an acceptable safety profile, with toxicities consistent with other mTOR inhibitors.[7][8]

Promising signals of clinical activity have been observed, including a complete remission in a patient with endometrial carcinoma lasting over four years and partial responses in patients with chronic lymphocytic leukemia/small lymphocytic lymphoma.[7]

The mechanistic understanding of CC-115, particularly its potent inhibition of DNA-PK, suggests a rational strategy for patient selection. Tumors with deficiencies in other DNA repair pathways, such as ATM-deficient tumors, may be particularly sensitive to CC-115 due to the principle of synthetic lethality.[3][4] This hypothesis is being explored in ongoing and future clinical trials.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to CC-115 Hydrochloride and its Role in mTORC1/mTORC2 Signaling

Introduction

This compound is a potent and selective dual inhibitor of mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1][2] As a key regulator of cell growth, proliferation, and survival, the mTOR signaling pathway is frequently dysregulated in various cancers.[2] mTOR forms two distinct functional complexes, mTORC1 and mTORC2, which have different downstream substrates and cellular functions.[3] CC-115's ability to inhibit both mTORC1 and mTORC2, in addition to its action on DNA-PK, positions it as a significant compound in cancer research and clinical investigation for its potential antineoplastic activity.[2][4] This document provides a comprehensive technical overview of CC-115, focusing on its mechanism of action on the mTORC1 and mTORC2 signaling pathways, supported by quantitative data, experimental protocols, and visual diagrams.

Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

CC-115 functions as an ATP-competitive inhibitor of mTOR kinase, which allows it to block the activity of both mTORC1 and mTORC2 complexes.[3]

  • mTORC1 Inhibition: The mTORC1 complex, which includes the regulatory protein Raptor, controls protein synthesis and cell growth by phosphorylating key substrates like p70 ribosomal protein S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3] By inhibiting mTORC1, CC-115 prevents the phosphorylation of these substrates, leading to a shutdown of protein translation and cell cycle arrest.[3][5]

  • mTORC2 Inhibition: The mTORC2 complex, characterized by the protein Rictor, is crucial for cell survival and cytoskeletal organization.[3] A primary substrate of mTORC2 is Akt (also known as Protein Kinase B), which it phosphorylates at the Serine 473 (S473) site for full activation.[3] CC-115's inhibition of mTORC2 blocks this critical Akt phosphorylation, thereby suppressing downstream survival signals and inducing apoptosis.[3][6]

This dual inhibition is a key advantage over first-generation mTOR inhibitors like rapamycin, which primarily target mTORC1. Inhibition of mTORC1 alone can sometimes lead to a feedback activation of Akt signaling via mTORC2, limiting therapeutic efficacy.[7] By blocking both complexes, CC-115 provides a more complete shutdown of the PI3K/Akt/mTOR pathway.[3]

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 mTOR Raptor Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4EBP1 4EBP1 mTORC1->4EBP1 mTORC2 mTORC2 mTOR Rictor Akt_pS473 Akt (pS473) mTORC2->Akt_pS473  pS473 Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4EBP1->Protein Synthesis Cell Survival Cell Survival Akt_pS473->Cell Survival CC115 CC-115 CC115->mTORC1 CC115->mTORC2

Caption: CC-115 dually inhibits mTORC1 and mTORC2 complexes.

Quantitative Data Presentation

The inhibitory activity of CC-115 has been characterized in various enzymatic and cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity of CC-115

Target Kinase IC₅₀ (nM) Assay Type Reference
mTOR 21 Cell-free [4][8]
DNA-PK 13 - 15 Cell-free [4][8]
PI3K-alpha 850 Cell-free [4]
cFMS 2000 Cell-free [4]
ATM >30,000 Cell-free [4]
ATR >30,000 (50% inhib. at 30µM) Cell-free [4]

| PDE3 | 630 | Cell-free |[4] |

IC₅₀: Half-maximal inhibitory concentration.

Table 2: Cellular Activity of CC-115 in Cancer Cell Lines

Cell Line / Type IC₅₀ (µM) Effect Reference
Chronic Lymphocytic Leukemia (CLL) cells 0.51 Induction of cell death [8][9]
Healthy B cells 0.93 Induction of cell death [8][9]

| PC-3 (Prostate Cancer) | 0.138 | Proliferation inhibition |[4] |

Experimental Protocols

Detailed methodologies are critical for reproducing and building upon existing research. Below are summarized protocols for key experiments used to characterize CC-115.

Western Blot Analysis for mTOR Pathway Inhibition

This assay is used to detect changes in the phosphorylation status of mTORC1 and mTORC2 substrates following treatment with CC-115.

  • Cell Culture and Treatment: Cancer cells (e.g., CLL, RCC, or LUAD cells) are cultured in appropriate media.[5][8][10] Cells are then treated with varying concentrations of CC-115 (e.g., 0.35, 1, 3.5 µM) or a vehicle control (DMSO) for a specified time (e.g., 30 minutes to 48 hours).[5][8]

  • Lysate Preparation: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the BCA assay, to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total proteins of interest, such as p-mTOR, p-S6K1, p-4EBP1, p-Akt (S473), total Akt, and DNA-PKcs.[5][10]

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) detection system.[5]

Cell Viability and Proliferation Assays

These assays quantify the effect of CC-115 on cancer cell survival and growth.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with a range of CC-115 concentrations for various time periods (e.g., 24, 48, 72 hours).

  • Viability Measurement (CCK-8/MTT Assay):

    • A reagent like Cell Counting Kit-8 (CCK-8) or MTT is added to each well.[11]

    • Living cells metabolize the reagent, producing a colored formazan product.

    • The absorbance is measured with a microplate reader at the appropriate wavelength. The absorbance value is directly proportional to the number of viable cells.

  • Colony Formation Assay:

    • Cells are treated with CC-115 for a set period (e.g., 48 hours), then seeded at a low density in 6-well plates and cultured for 1-2 weeks until visible colonies form.[5]

    • Colonies are fixed with methanol and stained with crystal violet.

    • The number of colonies is counted to assess long-term survival and proliferative capacity.[11]

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the cellular effects of CC-115.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Downstream Analysis start Select Cancer Cell Line culture Cell Culture & Seeding (e.g., 96-well or 6-well plates) start->culture treat Treat with CC-115 (Dose-response & time-course) culture->treat wb Western Blot (p-Akt, p-S6K, etc.) treat->wb Mechanism via Viability/Proliferation Assays (CCK-8, Colony Formation) treat->via Efficacy apop Apoptosis Assays (Annexin V, Caspase) treat->apop Cell Fate end Data Analysis & Conclusion wb->end via->end apop->end

Caption: A standard workflow for testing CC-115 in vitro.

Clinical Development and Significance

CC-115 has undergone Phase 1 clinical trials for patients with advanced solid tumors and hematologic malignancies.[12][13] These studies aimed to assess its safety, tolerability, pharmacokinetics, and preliminary efficacy.[12][13] The compound was found to be generally well-tolerated, with a toxicity profile consistent with other mTOR inhibitors.[13][14] Evidence of mTORC1/mTORC2 and DNA-PK pathway inhibition was observed in patient samples, along with preliminary signs of anti-tumor activity across various cancers, including chronic lymphocytic leukemia and castration-resistant prostate cancer.[14][15]

Conclusion

This compound is a dual mTOR kinase and DNA-PK inhibitor that effectively blocks both mTORC1 and mTORC2 signaling pathways. Its mechanism of action provides a more comprehensive inhibition of the PI3K/Akt/mTOR axis compared to mTORC1-specific inhibitors. Preclinical data demonstrates potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines. The established experimental protocols for its evaluation, combined with promising early-phase clinical data, underscore the potential of CC-115 as a therapeutic agent in oncology. Further research and clinical trials are essential to fully elucidate its therapeutic applications and identify patient populations most likely to benefit.

References

CC-115 Hydrochloride In Vitro Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the in vitro activities of CC-115 hydrochloride, a dual inhibitor of mammalian Target of Rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1] CC-115 has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, supporting its clinical development for treating both hematological and solid tumors.[1][2] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action and related experimental workflows.

Core Mechanism of Action

CC-115 is a selective, dual-target inhibitor that concurrently blocks two critical cellular signaling pathways:

  • The PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[3] CC-115 inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a comprehensive blockade of mTOR signaling.[4][5]

  • The DNA Damage Response (DDR) Pathway: Specifically, CC-115 targets DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway, which is essential for repairing DNA double-strand breaks (DSBs).[1][5] By inhibiting DNA-PK, CC-115 compromises the cell's ability to repair DNA damage, which can lead to apoptosis, particularly in cancer cells that experience high levels of replication stress.[1]

The compound's dual activity is significant because it simultaneously halts proliferative signals and prevents the repair of DNA damage, a combination that can be synthetically lethal in certain genetic contexts, such as in tumors with ataxia-telangiectasia mutated (ATM) deficiencies.[1][6]

Data Presentation: Quantitative Analysis

The inhibitory potency of CC-115 has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data for the compound.

Table 1: Kinase Inhibitory Activity of CC-115
Target KinaseAssay TypeIC₅₀ ValueSelectivity vs. Other PIKKsReference(s)
DNA-PK Cell-free13 nM-[4][7]
mTOR Cell-free21 nM-[4][7]
PI3K-alphaCell-free850 nM~40-fold vs. mTOR/DNA-PK[4]
ATMCell-free>30 µM>1000-fold vs. mTOR/DNA-PK[4]
ATRCell-free50% inhibition at 30 µM>1000-fold vs. mTOR/DNA-PK[4]

IC₅₀: The half maximal inhibitory concentration. PIKKs: PI3K-related kinases.

Table 2: Cellular Activity of CC-115 in Cancer Cell Lines
Cell LineCancer TypeAssay TypeIC₅₀ ValueReference(s)
PC-3Prostate CancerProliferation138 nM[4]
CLL CellsChronic Lymphocytic LeukemiaCell Death0.51 µM (510 nM)[7]
786-ORenal Cell CarcinomaViability (48-72h)1-5 µM[8]
Healthy B CellsNon-malignantCell Death0.93 µM (930 nM)[7]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways targeted by CC-115 and the concept of synthetic lethality.

CC_115_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K_4EBP1 S6K / 4E-BP1 mTORC1->S6K_4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) Proliferation Protein Synthesis Cell Growth & Proliferation S6K_4EBP1->Proliferation DNA_damage DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 DNA_damage->Ku70_80 Recruits DNA_PK DNA-PK Ku70_80->DNA_PK Activates NHEJ NHEJ Repair (Artemis, XRCC4, Ligase IV) DNA_PK->NHEJ Phosphorylates Repair DNA Repair NHEJ->Repair CC115 CC-115 CC115->mTORC1 CC115->mTORC2 CC115->DNA_PK

Caption: Dual inhibition mechanism of CC-115 on the mTOR and DNA-PK signaling pathways.

Synthetic_Lethality cluster_info Logic NormalCell Normal Cell DNA_PK_Inhibition DNA-PK Inhibition (by CC-115) NormalCell->DNA_PK_Inhibition Treatment ATM_Deficient_Cell ATM-Deficient Cancer Cell ATM_Deficient_Cell->DNA_PK_Inhibition Treatment Viable1 Cell Viable (HR pathway compensates) DNA_PK_Inhibition->Viable1 Apoptosis Synthetic Lethality (Cell Death) DNA_PK_Inhibition->Apoptosis info1 ATM-deficient cells are highly dependent on DNA-PK for DNA repair. info2 Inhibiting DNA-PK in this context removes the remaining key repair pathway, leading to cell death.

Caption: Synthetic lethality between DNA-PK inhibition by CC-115 and ATM deficiency.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key in vitro experiments based on published studies.

In Vitro Kinase Assay (for DNA-PK or mTOR)

This protocol is a generalized procedure based on luminescence-based kinase assays like ADP-Glo™, which measure kinase activity by quantifying ADP production.[9]

Objective: To determine the IC₅₀ of CC-115 against purified DNA-PK or mTOR kinase.

Materials:

  • Purified recombinant human DNA-PK or mTOR enzyme.

  • Kinase-specific substrate (e.g., DNA-PK peptide substrate).[9]

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[9]

  • This compound dissolved in DMSO to create a stock solution.

  • ATP solution.

  • ADP-Glo™ Kinase Assay reagents (Promega) or similar.

  • White, opaque 384-well assay plates.

Procedure:

  • Compound Preparation: Prepare a serial dilution of CC-115 in kinase buffer, starting from a high concentration (e.g., 10 µM) down to picomolar concentrations. Include a DMSO-only vehicle control.

  • Kinase Reaction:

    • Add 2.5 µL of the CC-115 dilution or vehicle control to the wells of the 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration typically near the Kₘ for the enzyme).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Convert luminescence values to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of CC-115 concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Cellular Proliferation / Cytotoxicity Assay

This protocol describes a colorimetric assay using a WST-8 reagent (as found in CCK-8 kits) to measure cell viability.[8][10]

Objective: To determine the IC₅₀ of CC-115 for growth inhibition in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., PC-3, 786-O).

  • Complete cell culture medium.

  • This compound dissolved in DMSO.

  • 96-well clear cell culture plates.

  • Cell Counting Kit-8 (CCK-8) or similar WST-8 reagent.

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of CC-115 in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CC-115. Include wells with medium and DMSO vehicle as a control, and wells with medium only for background measurement.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[8]

  • Viability Measurement:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1-4 hours at 37°C until a visible color change occurs.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis:

    • Subtract the background absorbance (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the log of the drug concentration and determine the IC₅₀ value.

Cell_Viability_Workflow start Start seed_cells 1. Seed cells into 96-well plate start->seed_cells incubate1 2. Incubate 24h (allow attachment) seed_cells->incubate1 treat_cells 3. Treat cells with serial dilutions of CC-115 incubate1->treat_cells incubate2 4. Incubate 48-72h treat_cells->incubate2 add_reagent 5. Add WST-8/CCK-8 reagent to each well incubate2->add_reagent incubate3 6. Incubate 1-4h add_reagent->incubate3 read_plate 7. Measure absorbance at 450 nm incubate3->read_plate analyze 8. Calculate % Viability and determine IC50 read_plate->analyze end End analyze->end

Caption: A typical experimental workflow for an in vitro cell viability assay.

Western Blotting for Pathway Analysis

This protocol is used to detect changes in the phosphorylation status of key proteins within the mTOR and DNA-PK pathways, confirming target engagement by CC-115 in a cellular context.[1][11]

Objective: To verify that CC-115 inhibits the phosphorylation of DNA-PK and mTOR downstream targets in cancer cells.

Materials:

  • Cancer cell line of interest.

  • 6-well cell culture plates.

  • This compound.

  • Optional: DNA damaging agent (e.g., γ-radiation or bleomycin) to stimulate the DNA-PK pathway.[7]

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-DNA-PK (S2056), anti-p-AKT (S473), anti-p-S6 (S240/244), and total protein controls).[11]

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat cells with various concentrations of CC-115 (e.g., 0.1, 1, 5 µM) or a vehicle control for a specified time (e.g., 2-24 hours).

    • For DNA-PK analysis, cells can be exposed to a DNA damaging agent 30 minutes prior to lysis.[11]

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample and load onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with a specific primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to total protein levels and the vehicle control, demonstrating pathway inhibition.

References

Unraveling the Preclinical Profile of CC-115 Hydrochloride: A Dual mTOR and DNA-PK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the preclinical data for CC-115 hydrochloride, a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in oncology. CC-115 has demonstrated significant anti-proliferative and pro-apoptotic activity across a broad range of cancer cell lines and has shown tumor growth inhibition in in-vivo models, positioning it as a promising candidate for further clinical investigation.[1][2][3]

Core Mechanism of Action

CC-115 exerts its anti-neoplastic effects by simultaneously targeting two critical cellular signaling pathways:

  • mTOR Pathway Inhibition: CC-115 inhibits both mTORC1 and mTORC2 complexes.[4][5] The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a common feature in many human cancers.[4] By blocking this pathway, CC-115 can effectively arrest cell cycle progression and induce apoptosis.

  • DNA-PK Inhibition: CC-115 is a potent inhibitor of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks.[1][4][6] Cancer cells often exhibit increased reliance on specific DNA repair pathways for survival. By inhibiting DNA-PK, CC-115 can lead to the accumulation of DNA damage and subsequent cell death, particularly in tumor cells with existing DNA repair deficiencies, such as those with ATM mutations.[1][6] This creates a synthetic lethal interaction.[1][6]

The dual inhibition of mTOR and DNA-PK by CC-115 represents a novel therapeutic strategy to simultaneously target tumor growth and survival pathways.

In Vitro Activity

Kinase Inhibition

CC-115 demonstrates potent and selective inhibition of mTOR and DNA-PK kinases.

TargetIC50 (nM)Selectivity
mTOR 21Highly selective against a panel of 250 protein kinases.[5]
DNA-PK 13 - 15Equipotent to mTOR inhibition.[5][7][8]
PI3K-alpha 850~40-fold selective over PI3K-alpha.[5]
ATR >30,000 (50% inhibition at 30 µM)>1000-fold selective over ATR.[5]
ATM >30,000>1000-fold selective over ATM.[5]
Cellular Activity

CC-115 has shown broad anti-proliferative activity against a large panel of cancer cell lines.

Cell Line TypeGrowth Inhibition (GI50) Range (µM)Apoptosis Induction
Hematological Cancers0.015 - 1.77Strong induction in a subset of cell lines.[1]
Solid Tumors (Breast, Hepatocellular, Head and Neck, Lung)0.015 - 1.77Strong induction in a subset of cell lines.[1]
Chronic Lymphocytic Leukemia (CLL)IC50 of 0.51 µM for cell death induction.[7]Induces caspase-dependent cell death.[7]
PC-3 (Prostate Cancer)IC50 of 138 nM.[5][8]Not specified.
Renal Cell Carcinoma (786-O)IC50 between 1-5 µM (48-72h treatment).[9]Induces apoptosis.[9]

In Vivo Efficacy and Pharmacokinetics

CC-115 has demonstrated significant tumor growth inhibition in various xenograft models and possesses favorable pharmacokinetic properties.

Tumor Growth Inhibition
Xenograft ModelDosingTumor Volume Reduction
Multiple Myeloma (ANBL6, RPMI8226, H929)Once daily (QD)Significant tumor growth inhibition.[10]
Renal Cell Carcinoma (786-O)2 and 5 mg/kg, dailyPotent inhibition of xenograft growth.[9]
Non-Small Cell Lung CancerOral administrationRemarkably suppressed primary NSCLC cell xenograft growth.[11]
General (unspecified models)0.25, 0.5, 1 mg/kg bid or 1 mg/kg qd46%, 57%, 66%, and 57% reduction, respectively.[8]
Pharmacokinetics
SpeciesOral Bioavailability
Mouse53%[7][8]
Rat76%[7][8]
Dog~100%[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by CC-115 and a general workflow for evaluating its preclinical activity.

CC-115_Mechanism_of_Action CC-115 Mechanism of Action cluster_mTOR mTOR Pathway cluster_DNAPK DNA Repair Pathway mTORC1 mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 AKT_S473 AKT (S473) mTORC2->AKT_S473 Proliferation Cell Proliferation & Growth S6K->Proliferation fourEBP1->Proliferation AKT_S473->Proliferation DSB DNA Double Strand Break DNAPK DNA-PK DSB->DNAPK NHEJ Non-Homologous End Joining (NHEJ) DNAPK->NHEJ Repair DNA Repair NHEJ->Repair CC115 CC-115 CC115->mTORC1 inhibition CC115->mTORC2 inhibition CC115->DNAPK inhibition

Caption: CC-115 inhibits both mTORC1/2 and DNA-PK signaling pathways.

Preclinical_Evaluation_Workflow Preclinical Evaluation Workflow for CC-115 cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies KinaseAssay Kinase Assays (IC50 Determination) CellLines Cancer Cell Line Panel KinaseAssay->CellLines ViabilityAssay Cell Viability Assays (e.g., CCK-8, Crystal Violet) CellLines->ViabilityAssay ApoptosisAssay Apoptosis Assays (e.g., Caspase Activity) CellLines->ApoptosisAssay WesternBlot Western Blotting (Target Engagement) CellLines->WesternBlot DNARepairAssay DNA Repair Assays (NHEJ Assay) CellLines->DNARepairAssay PK Pharmacokinetic Studies (Mouse, Rat, Dog) DNARepairAssay->PK Xenograft Xenograft Models (Tumor Growth Inhibition) PK->Xenograft PD Pharmacodynamic Analysis (Biomarker Modulation in Tumors) Xenograft->PD Toxicity Toxicity Assessment Xenograft->Toxicity End Clinical Candidate Toxicity->End Start Compound Synthesis (CC-115) Start->KinaseAssay

Caption: A generalized workflow for the preclinical assessment of CC-115.

Experimental Protocols

In Vitro Kinase Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of CC-115 against target kinases.

  • Methodology: Kinase activity is typically measured using radiometric or fluorescence-based assays. For example, the incorporation of ³³P-ATP into a substrate peptide can be quantified.

  • Protocol Outline:

    • Recombinant human kinases (mTOR, DNA-PK, etc.) are incubated with a specific substrate and ATP (spiked with ³³P-ATP).

    • CC-115 is added at various concentrations.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

    • The amount of incorporated radioactivity is measured using a scintillation counter.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (Crystal Violet)
  • Objective: To assess the effect of CC-115 on cancer cell growth.

  • Methodology: Crystal violet staining is used to quantify the number of adherent cells.

  • Protocol Outline:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of CC-115 or vehicle control (DMSO).

    • After a specified incubation period (e.g., 72 hours), the medium is removed, and cells are washed with PBS.

    • Cells are fixed with a solution such as 4% paraformaldehyde.

    • The fixed cells are stained with 0.5% crystal violet solution.

    • After washing and drying, the stained dye is solubilized with a solvent (e.g., methanol or Sorenson's buffer).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

    • GI50 values are calculated from the dose-response curves.

Western Blotting for Phosphoprotein Analysis
  • Objective: To confirm the inhibition of mTOR and DNA-PK signaling pathways in cells.

  • Methodology: Western blotting is used to detect the phosphorylation status of key downstream targets.

  • Protocol Outline:

    • Cancer cells are treated with CC-115 or vehicle control for a specified time.

    • Cells are lysed in a buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked with a blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • The membrane is incubated with primary antibodies against phosphorylated proteins (e.g., p-AKT (S473), p-S6K, p-4E-BP1, p-DNA-PKcs (S2056)) and total proteins overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

In Vitro Non-Homologous End Joining (NHEJ) Assay
  • Objective: To assess the functional impact of CC-115 on DNA-PK-mediated DNA repair.

  • Methodology: A cell-free reconstituted system is used to measure the ligation of a linearized plasmid.[1]

  • Protocol Outline:

    • Nuclear extracts are prepared from a cancer cell line (e.g., MCF7).[1]

    • A linearized plasmid DNA with compatible ends is used as the substrate.[1]

    • The nuclear extracts are pre-incubated with CC-115 or DMSO.[1]

    • The linearized plasmid is added to the treated nuclear extracts along with a ligation buffer containing ATP.

    • The reaction is incubated to allow for end-joining.

    • The reaction products are analyzed by agarose gel electrophoresis. The formation of dimeric and multimeric plasmid forms indicates successful NHEJ.

    • Alternatively, the binding of NHEJ proteins (DNA-PKcs, XRCC4, Ligase IV) to the DNA can be assessed by Western blotting of DNA-bound fractions.[1]

Conclusion

The preclinical data for this compound strongly support its development as a novel anti-cancer agent. Its dual mechanism of action, targeting both the mTOR and DNA-PK pathways, provides a multi-pronged attack on tumor cell proliferation, survival, and DNA repair. The potent in vitro and in vivo activity, coupled with favorable pharmacokinetic properties, underscores the therapeutic potential of CC-115. Further clinical studies are warranted to fully elucidate its safety and efficacy in patients with various malignancies.[2][12]

References

An In-depth Technical Guide to CC-115 Hydrochloride: A Dual DNA-PK and mTOR Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-115 hydrochloride is a potent, orally bioavailable small molecule that acts as a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR). By targeting two critical pathways involved in cancer cell proliferation, survival, and DNA damage repair, CC-115 has emerged as a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its chemical identity and key properties are summarized in the table below.

PropertyValue
IUPAC Name 1-Ethyl-3,4-dihydro-7-[2-methyl-6-(1H-1,2,4-triazol-5-yl)-3-pyridinyl]-pyrazino[2,3-b]pyrazin-2(1H)-one hydrochloride
CAS Number 1300118-55-1[1][2]
Molecular Formula C₁₆H₁₇ClN₈O[3]
Molecular Weight 372.81 g/mol [3]
SMILES C1=C(C(=NC=C1)C2=NN=CN2)C3=NC4=C(NC=N4)N(C=O)CC.Cl
Solubility Soluble in DMSO (≥ 30 mg/mL) and H₂O (50 mg/mL, with sonication)[3][4]
Storage Store at -20°C[4]

Mechanism of Action

CC-115 exerts its anti-neoplastic effects by simultaneously inhibiting two key serine/threonine kinases: DNA-PK and mTOR.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. CC-115 targets mTOR, which exists in two distinct complexes, mTORC1 and mTORC2. By inhibiting both complexes, CC-115 effectively blocks downstream signaling, leading to reduced protein synthesis and cell proliferation.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the inhibitory action of CC-115.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 inhibits mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Rheb_GTP Rheb-GTP TSC1_2->Rheb_GTP promotes GTP hydrolysis Rheb Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis CC115 CC-115 CC115->mTORC2 CC115->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by CC-115.

Inhibition of the DNA-PK and Non-Homologous End Joining (NHEJ) Pathway

DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting the catalytic subunit of DNA-PK (DNA-PKcs), CC-115 prevents the repair of DNA damage, leading to the accumulation of DSBs and subsequent apoptosis in cancer cells.

The following diagram illustrates the NHEJ pathway and the inhibitory effect of CC-115.

NHEJ_Pathway DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNAPKcs DNA-PKcs Ku70_80->DNAPKcs recruits Artemis Artemis DNAPKcs->Artemis activates XRCC4_LigIV XRCC4-Ligase IV -XLF DNAPKcs->XRCC4_LigIV recruits End_Processing End Processing Artemis->End_Processing Ligation Ligation XRCC4_LigIV->Ligation End_Processing->Ligation DNA_Repair DNA Repair Ligation->DNA_Repair CC115 CC-115 CC115->DNAPKcs inhibits autophosphorylation

Caption: DNA-PK mediated NHEJ pathway and the inhibitory action of CC-115.

Quantitative Biological Activity

The inhibitory activity of CC-115 has been quantified against its primary targets and in various cancer cell lines.

Target/Cell LineAssay TypeIC₅₀/GI₅₀Reference
DNA-PK Kinase Assay13 nM[1]
mTOR Kinase Assay21 nM[1]
PI3Kα Kinase Assay0.85 µM[5]
ATM Kinase Assay>30 µM[5]
ATR Kinase Assay>30 µM[5]
PC-3 (Prostate Cancer) Proliferation Assay138 nM[1]
Various Cancer Cell Lines Growth Inhibition0.015 - 1.77 µM[4]

Pharmacokinetics

The pharmacokinetic profile of CC-115 has been evaluated in preclinical species and in human clinical trials.

SpeciesRouteBioavailabilityT₁/₂ (h)Cmax (ng/mL)AUC₀₋₂₄ (ng·h/mL)Reference
Mouse Oral53%---[3]
Rat Oral76%---[3]
Dog Oral~100%---[3]
Human (10 mg BID) Oral-4 - 875776[2]

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to characterize CC-115. Note: These are representative protocols and may not reflect the exact, detailed procedures used in the cited studies, as those are often proprietary.

In Vitro Kinase Assay

This assay measures the ability of CC-115 to inhibit the enzymatic activity of purified DNA-PK and mTOR.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase (DNA-PK or mTOR), a specific substrate peptide, and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Add varying concentrations of CC-115 or a vehicle control (e.g., DMSO) to the reaction mixtures.

  • Incubation: Incubate the reactions at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA format or by measuring the incorporation of radiolabeled ATP (³²P-ATP) into the substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of CC-115 to determine the IC₅₀ value.

Kinase_Assay_Workflow Start Start Prepare_Mixture Prepare Kinase/ Substrate/ATP Mixture Start->Prepare_Mixture Add_Inhibitor Add CC-115 or Vehicle Control Prepare_Mixture->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Detect_Phosphorylation Detect Substrate Phosphorylation Incubate->Detect_Phosphorylation Analyze_Data Calculate IC₅₀ Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for an in vitro kinase assay.

Cellular Proliferation Assay

This assay assesses the effect of CC-115 on the growth of cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., PC-3) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of CC-115 or a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Measurement: Add a viability reagent (e.g., resazurin-based or ATP-based) to each well and measure the signal (fluorescence or luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated cells and plot cell viability against the log concentration of CC-115 to calculate the GI₅₀ (concentration for 50% growth inhibition).

Western Blot Analysis

This technique is used to detect the levels of specific proteins and their phosphorylation status in cells treated with CC-115.

Methodology:

  • Cell Lysis: Treat cells with CC-115 for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the protein of interest (e.g., phospho-Akt, phospho-S6).

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow Start Start: CC-115 Treated Cells Cell_Lysis Cell Lysis Start->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Caption: A typical workflow for Western blot analysis.

Clinical Development

CC-115 has been evaluated in a first-in-human Phase I clinical trial (NCT01353625) in patients with advanced solid or hematologic malignancies.[1]

  • Dose: The recommended Phase II dose was established at 10 mg twice daily (BID).[2]

  • Safety and Tolerability: The most common treatment-related adverse events included fatigue, nausea, decreased appetite, hyperglycemia, and stomatitis. Dose-limiting toxicities included thrombocytopenia and increased transaminases.[1]

  • Efficacy: Preliminary signs of anti-tumor activity were observed, with one complete response in a patient with endometrial carcinoma and stable disease reported in a significant proportion of patients with head and neck squamous cell carcinoma, castration-resistant prostate cancer, and other tumor types.[2]

Conclusion

This compound is a novel dual inhibitor of DNA-PK and mTOR with a well-defined mechanism of action and a promising preclinical and early clinical profile. Its ability to target both cell proliferation and DNA damage repair pathways makes it an attractive candidate for further development as a monotherapy or in combination with other anti-cancer agents. This technical guide provides a foundational understanding of CC-115 for researchers and clinicians in the field of oncology.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with CC-115 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-115 is a potent, orally bioavailable dual inhibitor of mammalian target of rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK).[1][2] By targeting both the mTOR signaling pathway, crucial for cell growth and proliferation, and the DNA-PK-mediated DNA damage repair pathway, CC-115 exhibits significant antineoplastic activity in a range of hematological and solid tumors.[3][4] Its dual mechanism of action makes it a compound of high interest for preclinical and clinical investigation.

These application notes provide detailed protocols for the dissolution and formulation of CC-115 hydrochloride for in vivo studies, primarily based on its known physicochemical properties and established practices for preclinical compound administration.

Physicochemical Properties and Solubility

Proper dissolution is critical for achieving accurate and reproducible results in in vivo experiments. The solubility of this compound in common laboratory solvents is summarized below.

Table 1: Solubility of this compound

SolventConcentrationMethod/Notes
Water50 mg/mL (134.12 mM)Requires sonication for dissolution.
DMSO≥ 30 mg/mL (80.47 mM) - 67 mg/mL (199.19 mM)Readily soluble.
EthanolInsolubleNot a suitable solvent.
CMC-Na ≥ 5 mg/mL (Suspension)Forms a homogeneous suspension for oral gavage.

Experimental Protocols

The choice of vehicle and route of administration is critical for ensuring appropriate bioavailability and minimizing vehicle-related toxicity. In preclinical xenograft models, CC-115 has been effectively administered orally.[1][5] The following protocols provide guidance for preparing this compound for common routes of administration in animal models.

Protocol 1: Preparation of this compound for Oral Administration (Suspension)

Oral gavage is a common and effective route for administering CC-115 in preclinical models. A suspension in a vehicle such as carboxymethyl cellulose (CMC) is often used for compounds with limited aqueous solubility.

Materials:

  • This compound

  • Low-viscosity sodium carboxymethyl cellulose (CMC-Na)

  • Sterile, purified water

  • Sterile magnetic stir bar and stir plate

  • Sterile conical tube or vessel

Procedure:

  • Prepare the Vehicle:

    • In a sterile vessel, add the desired volume of sterile, purified water.

    • While stirring, slowly add CMC-Na to the water to achieve the desired final concentration (e.g., 0.5% w/v).

    • Continue to stir until the CMC-Na is fully dissolved and the solution is clear. This may take several hours.

  • Prepare the CC-115 Suspension:

    • Weigh the required amount of this compound based on the desired final concentration and dosing volume.

    • In a separate sterile tube, add the weighed this compound.

    • Add a small volume of the prepared CMC-Na vehicle to the CC-115 powder to create a paste.

    • Gradually add the remaining vehicle to the paste while vortexing or triturating to ensure a uniform suspension.

    • For example, to prepare a 5 mg/mL suspension, add 50 mg of this compound to 10 mL of the 0.5% CMC-Na vehicle.

  • Administration:

    • Before each administration, ensure the suspension is thoroughly mixed by vortexing or gentle shaking to guarantee dose uniformity.

    • Administer the suspension to the animal via oral gavage using an appropriately sized feeding needle.

Protocol 2: Preparation of this compound for Intravenous or Intraperitoneal Injection (Solution)

Given the aqueous solubility of this compound with sonication, a solution can be prepared for parenteral administration. It is crucial to use sterile techniques and ensure the final formulation is isotonic and at a physiological pH if possible.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Sterile, purified water

  • Ultrasonic water bath

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

Procedure:

  • Dissolution:

    • Weigh the required amount of this compound and place it in a sterile vial.

    • Add the desired volume of sterile saline.

    • Cap the vial and place it in an ultrasonic water bath.

    • Sonicate until the this compound is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile filter to the syringe.

    • Filter the solution into a new, sterile, pyrogen-free vial. This step ensures the final solution is sterile for injection.

  • Administration:

    • Administer the solution via the desired route (intravenous or intraperitoneal) using an appropriate needle size and technique for the animal model.

    • The volume of injection should be minimized and adhere to institutional animal care and use committee (IACUC) guidelines.

Note on Co-solvents: For higher concentrations or to improve stability, a small percentage of a co-solvent like DMSO may be used. However, the final concentration of DMSO should be kept to a minimum (ideally <10% of the total injection volume) to avoid toxicity. A pilot study to assess the tolerability of the chosen vehicle in a small cohort of animals is highly recommended.

Mandatory Visualizations

Signaling Pathway of CC-115

CC115_Pathway cluster_0 Cell Proliferation & Survival cluster_1 DNA Damage Repair mTORC1 mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 Akt Akt mTORC2->Akt DNAPK DNA-PK NHEJ Non-Homologous End Joining (NHEJ) DNAPK->NHEJ DSB DNA Double-Strand Breaks DSB->DNAPK activates CC115 CC-115 CC115->mTORC1 inhibits CC115->mTORC2 inhibits CC115->DNAPK inhibits

Caption: Dual inhibitory action of CC-115 on mTOR and DNA-PK pathways.

Experimental Workflow for Oral Formulation

Oral_Formulation_Workflow start Start prepare_vehicle Prepare 0.5% CMC-Na Vehicle start->prepare_vehicle weigh_cc115 Weigh CC-115 HCl start->weigh_cc115 create_paste Create Paste with Small Vehicle Volume prepare_vehicle->create_paste weigh_cc115->create_paste suspend Gradually Add Vehicle & Vortex create_paste->suspend mix_before_dose Mix Thoroughly Before Each Dose suspend->mix_before_dose administer Administer via Oral Gavage mix_before_dose->administer end End administer->end

Caption: Workflow for preparing CC-115 HCl oral suspension.

Experimental Workflow for Injectable Formulation

Injectable_Formulation_Workflow start Start weigh_cc115 Weigh CC-115 HCl start->weigh_cc115 add_saline Add Sterile Saline weigh_cc115->add_saline sonicate Sonicate Until Dissolved add_saline->sonicate filter Sterile Filter (0.22 µm) sonicate->filter administer Administer via IV or IP Injection filter->administer end End administer->end

Caption: Workflow for preparing CC-115 HCl injectable solution.

References

Application Notes and Protocols for CC-115 Hydrochloride in IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-115 hydrochloride is a potent and selective dual inhibitor of mammalian target of rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK).[1][2] This dual inhibitory action makes it a compound of significant interest in oncology research, as it simultaneously targets pathways involved in cell growth, proliferation, and DNA damage repair.[3][4] These application notes provide a comprehensive overview of CC-115, including its mechanism of action, IC50 values in various cancer cell lines, and detailed protocols for determining its half-maximal inhibitory concentration (IC50).

Mechanism of Action

CC-115 exerts its anti-neoplastic activity by inhibiting two key enzymes:

  • mTOR: A serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. CC-115 inhibits both mTOR complex 1 (mTORC1) and mTORC2.[2][5][6]

  • DNA-PK: A serine/threonine protein kinase crucial for the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[3][7]

By inhibiting both mTOR and DNA-PK, CC-115 can suppress tumor growth and induce apoptosis, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with non-functional ATM.[3][4]

Data Presentation: IC50 Values of CC-115

The following tables summarize the reported IC50 values for CC-115 against its primary kinase targets and various cancer cell lines. These values highlight the compound's potency and context-dependent efficacy.

Target Kinase IC50 (nM) Reference
DNA-PK13[1][5]
mTOR21[1][5]
PI3K-alpha850[5]
ATM>30,000[5]
ATR>30,000[5]
Cell Line Cancer Type IC50 (µM) Reference
PC-3Prostate Cancer0.138[2][5]
CLL (Chronic Lymphocytic Leukemia)Leukemia0.51[1]
Healthy B CellsNormal0.93[1]
786-ORenal Cell Carcinoma1-5[8]
pCan1Non-Small Cell Lung Cancer0.1 (effective concentration)[9]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by CC-115.

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 mTORC2 mTORC2 mTORC2->AKT Full Activation Rheb Rheb-GTP TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis CC115_mTOR CC-115 CC115_mTOR->mTORC2 CC115_mTOR->mTORC1 DNAPK_Pathway DNA_DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 DNA_DSB->Ku70_80 DNAPKcs DNA-PKcs Ku70_80->DNAPKcs recruits DNAPK_complex DNA-PK Complex Ku70_80->DNAPK_complex DNAPKcs->DNAPK_complex Artemis Artemis DNAPK_complex->Artemis XRCC4_LigIV XRCC4-Ligase IV DNAPK_complex->XRCC4_LigIV NHEJ Non-Homologous End Joining (NHEJ) Artemis->NHEJ XRCC4_LigIV->NHEJ DNA_Repair DNA Repair NHEJ->DNA_Repair CC115_DNAPK CC-115 CC115_DNAPK->DNAPKcs IC50_Workflow Start Start Cell_Culture 1. Culture and Harvest Cells Start->Cell_Culture Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Incubation1 3. Incubate Overnight Cell_Seeding->Incubation1 Drug_Prep 4. Prepare CC-115 Serial Dilutions Incubation1->Drug_Prep Drug_Treatment 5. Treat Cells with CC-115 Incubation1->Drug_Treatment Drug_Prep->Drug_Treatment Incubation2 6. Incubate for 48-72h Drug_Treatment->Incubation2 MTT_Addition 7. Add MTT Reagent Incubation2->MTT_Addition Incubation3 8. Incubate for 4h MTT_Addition->Incubation3 Solubilization 9. Solubilize Formazan with DMSO Incubation3->Solubilization Abs_Reading 10. Read Absorbance at 570 nm Solubilization->Abs_Reading Data_Analysis 11. Calculate IC50 Abs_Reading->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Western Blot Analysis of CC-115 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of CC-115 hydrochloride, a potent dual inhibitor of DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR).[1][2][3] This document outlines the mechanism of action, key signaling pathways, detailed experimental protocols, and expected outcomes.

Introduction and Mechanism of Action

This compound is a small molecule inhibitor that targets the kinase activity of both DNA-PK and mTOR, with IC50 values of 13 nM and 21 nM, respectively.[2][3][4] Both DNA-PK and mTOR are critical serine/threonine kinases belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[5]

  • DNA-PK: A key enzyme in the non-homologous end joining (NHEJ) pathway, which is crucial for repairing DNA double-strand breaks.[5] CC-115 inhibits the auto-phosphorylation of the catalytic subunit of DNA-PK (DNA-PKcs) at serine 2056, leading to the blockade of DNA repair.[1][6]

  • mTOR: A central regulator of cell growth, proliferation, survival, and metabolism. It functions within two distinct complexes, mTORC1 and mTORC2. CC-115 effectively blocks the signaling of both complexes.[2][5]

By simultaneously inhibiting these two pathways, CC-115 can potently suppress tumor cell proliferation, block DNA damage repair, and induce apoptosis, making it a promising agent in oncology research.[1][6] Western blot analysis is an essential technique to confirm the on-target effects of CC-115 by monitoring the phosphorylation status of downstream substrates in these pathways.

Signaling Pathways and Key Biomarkers

Treatment with CC-115 is expected to decrease the phosphorylation of key downstream targets of mTOR and DNA-PK. Below are the primary signaling cascades and the biomarkers that can be assessed via Western blot.

  • DNA-PK Pathway: DNA damage activates DNA-PK, leading to the phosphorylation of itself (autophosphorylation) and other substrates to initiate DNA repair. Inhibition by CC-115 blocks this process.

  • mTOR Pathway:

    • mTORC1 phosphorylates targets like 4E-BP1 and S6 Kinase (S6K), which promote protein synthesis and cell growth.

    • mTORC2 phosphorylates Akt at Serine 473, a crucial step for its full activation, thereby regulating cell survival and proliferation.[7]

CC-115's dual inhibition leads to a comprehensive blockade of these pro-survival and proliferation signals.

CC115_Mechanism cluster_mTOR mTOR Pathway cluster_DNAPK DNA-PK Pathway mTORC1 mTORC1 S6K p-S6K mTORC1->S6K p4EBP1 p-4E-BP1 mTORC1->p4EBP1 mTORC2 mTORC2 Akt p-Akt (S473) mTORC2->Akt Growth Cell Growth & Proliferation S6K->Growth p4EBP1->Growth Akt->Growth DNAPK DNA-PKcs pDNAPK p-DNA-PKcs (S2056) DNAPK->pDNAPK Repair DNA Repair (NHEJ) pDNAPK->Repair Damage DNA Damage Damage->DNAPK CC115 CC-115 CC115->mTORC1 CC115->mTORC2 CC115->DNAPK

Caption: CC-115 dual-inhibition mechanism.

Quantitative Data Summary

Western blot analysis following CC-115 treatment allows for the quantification of changes in protein phosphorylation and expression. The expected outcomes are summarized below.

Target PathwayProtein AnalyteExpected Change with CC-115 TreatmentReference
DNA-PK Signaling p-DNA-PKcs (S2056)Decrease [1][6]
Total DNA-PKcsNo significant change[7]
p-ATM (S1981)Indirect Decrease[1][6]
mTORC1 Signaling p-S6K (T389)Decrease [7]
Total S6KNo significant change
p-4E-BP1 (T37/46)Decrease [8]
Total 4E-BP1No significant change
mTORC2 Signaling p-Akt (S473)Decrease [7]
Total AktNo significant change
Apoptosis Cleaved Caspase-3Increase[7]
Cleaved PARPIncrease

Detailed Experimental Protocols

This section provides a step-by-step protocol for performing Western blot analysis on cells treated with this compound.

WB_Workflow cluster_prep Sample Preparation cluster_run Electrophoresis & Transfer cluster_probe Immunodetection cluster_detect Signal Acquisition A 1. Cell Culture & CC-115 Treatment B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA/Bradford Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking (BSA or Milk) E->F G 7. Primary Antibody Incubation (4°C, O/N) F->G H 8. Secondary Antibody Incubation (RT, 1 hr) G->H I 9. Chemiluminescent Substrate (ECL) H->I J 10. Imaging & Analysis I->J

Caption: Western blot experimental workflow.
Cell Culture and CC-115 Treatment

  • Cell Seeding: Plate cancer cell lines (e.g., 786-O renal, HCT 116 colon, or CLL cells) in appropriate culture dishes and grow to 70-80% confluency.[3][7][8]

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute to desired concentrations in cell culture medium immediately before use.

  • Treatment: Aspirate the old medium and treat cells with varying concentrations of CC-115 (e.g., 0.1 µM to 10 µM).[7] Include a DMSO-treated vehicle control.

  • Incubation: Incubate the cells for a specified duration (e.g., 2, 4, 8, or 24 hours) at 37°C and 5% CO₂.[7][8]

Protein Extraction (Cell Lysis)
  • Wash: Place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails to the dish.[9]

  • Harvest: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate: Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Clarify: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect: Carefully transfer the supernatant (containing the soluble protein) to a new tube, avoiding the pellet.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit, following the manufacturer's instructions.

  • Normalize: Based on the concentrations, calculate the volume of lysate needed to ensure equal protein loading for each sample.

SDS-PAGE (Polyacrylamide Gel Electrophoresis)
  • Sample Preparation: Mix the normalized protein lysate with Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins (Note: for some membrane proteins, heating may not be recommended).[10]

  • Loading: Load 20-40 µg of protein per lane into the wells of a polyacrylamide gel (e.g., 4-20% gradient gel).[9] Include a protein ladder.

  • Electrophoresis: Run the gel in 1x Running Buffer until the dye front reaches the bottom of the gel.

Protein Transfer
  • Membrane Activation: If using a PVDF membrane, activate it by immersing in methanol for 30 seconds, followed by a brief rinse in deionized water and equilibration in Transfer Buffer.[11]

  • Assembly: Assemble the transfer stack (sandwich) according to the transfer system's instructions (wet or semi-dry).

  • Transfer: Transfer the proteins from the gel to the membrane. For wet transfer, this is typically done at 100V for 60-90 minutes at 4°C.

Immunoblotting and Detection
  • Blocking: After transfer, rinse the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane in a solution of 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9][11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-DNA-PKcs, anti-p-Akt S473) diluted in the blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[12]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[12]

  • Final Washes: Repeat the washing step (Step 6.3) to remove unbound secondary antibody.

  • Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.[12]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system. Quantify band intensity using appropriate software and normalize to a loading control (e.g., GAPDH, β-actin).

References

Application Notes and Protocols for CC-115 Hydrochloride in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of CC-115 hydrochloride, a dual inhibitor of mTOR kinase and DNA-dependent protein kinase (DNA-PK), in preclinical xenograft mouse models. Detailed protocols for establishing xenograft models, drug administration, and endpoint analysis are provided to ensure reproducible and robust experimental outcomes.

Introduction

CC-115 is a potent small molecule inhibitor that targets two key signaling nodes involved in cancer cell proliferation, survival, and DNA damage repair: the mammalian target of rapamycin (mTOR) and DNA-PK.[1][2][3] By simultaneously blocking both mTORC1/mTORC2 and DNA-PK, CC-115 has demonstrated significant antitumor activity in various preclinical cancer models, making it a promising agent for further investigation.[4][5][6] These notes are designed to facilitate the effective use of CC-115 in in vivo xenograft studies.

Mechanism of Action

CC-115 exerts its anticancer effects through the dual inhibition of the PI3K/AKT/mTOR and the DNA damage repair pathways.

  • mTOR Inhibition : CC-115 is an ATP-competitive inhibitor of mTOR kinase, affecting both mTORC1 and mTORC2 complexes.[1][3] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, 4E-BP1 and S6K1, resulting in the suppression of protein synthesis and cell growth. By inhibiting mTORC2, CC-115 prevents the phosphorylation and full activation of AKT at Ser473, further dampening pro-survival signaling.[1]

  • DNA-PK Inhibition : CC-115 also potently inhibits the catalytic subunit of DNA-PK (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks.[1] This inhibition impairs the cancer cells' ability to repair DNA damage, potentially leading to synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with ATM mutations.[5]

CC-115_Signaling_Pathway RTK Growth Factor Receptors (RTKs) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT pS473 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Apoptosis Apoptosis Protein_Synthesis->Apoptosis DNA_Damage DNA Double- Strand Break DNA_PK DNA-PK DNA_Damage->DNA_PK NHEJ NHEJ Repair DNA_PK->NHEJ NHEJ->DNA_Damage Repair NHEJ->Apoptosis CC115 CC-115 CC115->mTORC2 CC115->mTORC1 CC115->DNA_PK Xenograft_Workflow Cell_Culture 1. Cell Culture or PDX Tissue Prep Harvest 2. Harvest & Prepare Cell Suspension/Tissue Cell_Culture->Harvest Implantation 4. Subcutaneous Implantation/Injection Harvest->Implantation Animal_Prep 3. Anesthetize & Prepare Injection Site on Mouse Animal_Prep->Implantation Tumor_Growth 5. Monitor Tumor Growth (Calipers) Implantation->Tumor_Growth Randomization 6. Randomize into Treatment Groups Tumor_Growth->Randomization Treatment 7. Administer CC-115 or Vehicle Randomization->Treatment Monitoring 8. Continue Monitoring Tumor Volume & Health Treatment->Monitoring Endpoint 9. Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint

References

Application Notes and Protocols for CC-115 Hydrochloride in the Study of ATM-Deficient Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-115 hydrochloride is a potent and selective dual inhibitor of mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1][2][3][4][5] This unique activity profile makes it a valuable tool for investigating the synthetic lethal relationship between DNA-PK inhibition and ataxia-telangiectasia mutated (ATM) deficiency in various cancer models.[1][2][3][4] ATM-deficient tumors, which have a compromised DNA damage response (DDR), are particularly vulnerable to the inhibition of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][6] These notes provide detailed applications and protocols for utilizing CC-115 in preclinical studies of ATM-deficient cancers.

Mechanism of Action

CC-115 exerts its anti-tumor effects through a dual mechanism:

  • DNA-PK Inhibition: CC-115 directly inhibits the catalytic subunit of DNA-PK (DNA-PKcs), preventing its autophosphorylation at Ser2056.[1][4] This blockade of DNA-PK activity leads to the suppression of the NHEJ DNA repair pathway.[1][2][3][4] Mechanistically, CC-115 prevents the dissociation of the NHEJ complex (including DNA-PKcs, XRCC4, and DNA ligase IV) from DNA ends.[1][2][3][4]

  • mTOR Kinase Inhibition: CC-115 inhibits both mTORC1 and mTORC2 signaling pathways, which are crucial for cell growth, proliferation, and survival.[7][8]

  • Indirect ATM Inhibition: While CC-115 does not directly inhibit ATM enzymatic activity in vitro, the inhibition of DNA-PK by CC-115 leads to a reduction in ATM phosphorylation at Ser1981 and its downstream substrates, thereby indirectly impairing homologous recombination (HR), another critical DNA repair pathway.[1][2][3][4]

This multi-pronged attack on key cellular pathways makes CC-115 a powerful agent, particularly in tumors with existing DDR defects like ATM deficiency.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of CC-115
Target KinaseIC50 (nM)Selectivity Notes
DNA-PK13 - 15Equipotent against mTOR kinase.[7][8]
mTOR21Blocks both mTORC1 and mTORC2 signaling.[7][8][9]
PI3K-alpha850Demonstrates significant selectivity over PI3K-alpha.[7]
ATM>30,000Shows high selectivity against ATM in direct enzyme assays.[7][9]
ATR>30,000 (50% inhibition at 30 µM)Exhibits strong selectivity over ATR.[7]
cFMS2,000One of the few other kinases inhibited by more than 50% at 3 µM.[7]
PDE3630A target identified in a broader enzyme panel screen.[7][9]
Table 2: Cellular Proliferation and Colony Formation Inhibition by CC-115
Cell LineATM StatusAssay TypeIC50 / Effect
PC-3 (Prostate Cancer)ProficientProliferation138 nM[7][8]
HCC1187 (Breast Cancer)Deficient, p53-mutantColony FormationComplete inhibition at 0.01 µM.[6]
ATM-proficient cell linesProficientColony Formation~100-fold less sensitive than ATM-deficient lines.[6]
pCan1 (Primary NSCLC)Not SpecifiedViability (CCK-8)Significant decrease at 30-300 nM.[10]
Table 3: In Vivo Efficacy of CC-115
Xenograft ModelDosing ScheduleTumor Volume ReductionReference
Not specified0.25 mg/kg bid46%[8]
Not specified0.5 mg/kg bid57%[8]
Not specified1 mg/kg bid66%[8]
Not specified1 mg/kg qd57%[8]
786-O (Renal Cancer)2 mg/kg, daily, 20 daysSignificant inhibition of tumor growth.[11]
786-O (Renal Cancer)5 mg/kg, daily, 20 daysSignificant inhibition of tumor growth.[11]

Visualizations

G cluster_0 ATM-Deficient Tumor Cell cluster_1 CC-115 Targets DNA_Damage DNA Double-Strand Breaks (DSBs) ATM ATM (deficient) DNA_Damage->ATM DNA_PK DNA-PK DNA_Damage->DNA_PK HR Homologous Recombination (HR) (Impaired) ATM->HR Apoptosis Apoptosis HR->Apoptosis Proliferation Cell Proliferation & Survival (Inhibited) CC115 CC-115 mTOR mTORC1/2 CC115->mTOR Inhibits CC115->DNA_PK Inhibits mTOR->Proliferation NHEJ Non-Homologous End Joining (NHEJ) (Inhibited) DNA_PK->NHEJ NHEJ->Apoptosis

Caption: CC-115 signaling in ATM-deficient tumors.

G cluster_0 In Vitro Workflow cluster_1 Assessments start Seed ATM-proficient & ATM-deficient cancer cells treat Treat with varying concentrations of CC-115 start->treat prolif Cell Proliferation Assay (e.g., CCK-8, EdU) treat->prolif colony Colony Formation Assay treat->colony western Western Blot for p-DNA-PK, p-ATM, etc. treat->western analyze Analyze Data: - IC50 determination - Colony survival curves - Protein expression levels prolif->analyze colony->analyze western->analyze

Caption: In vitro experimental workflow for CC-115.

G cluster_0 Synthetic Lethality cluster_1 DNA Repair Pathways Normal_Cell Normal Cell HR HR (Functional) Normal_Cell->HR NHEJ NHEJ (Functional) Normal_Cell->NHEJ ATM_Deficient ATM-Deficient Tumor Cell ATM_Deficient->NHEJ HR_impaired HR (Impaired) ATM_Deficient->HR_impaired Viable Cell Viable HR->Viable NHEJ->Viable NHEJ->Viable Relies on NHEJ for survival Apoptosis Apoptosis HR_impaired->Apoptosis NHEJ_inhibited NHEJ (Inhibited by CC-115) NHEJ_inhibited->Apoptosis CC115 CC-115 CC115->NHEJ_inhibited

Caption: Synthetic lethality of CC-115 in ATM-deficient cells.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (CCK-8)

Objective: To determine the cytotoxic effect of CC-115 on ATM-proficient and ATM-deficient cancer cell lines.

Materials:

  • ATM-proficient and ATM-deficient cancer cell lines

  • Complete growth medium

  • This compound

  • DMSO (vehicle)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of CC-115 in complete growth medium. The final concentrations should range from 10 nM to 300 nM or as required.[10] A vehicle control (DMSO) should also be prepared.

  • Remove the medium from the wells and add 100 µL of the CC-115 dilutions or vehicle control.

  • Incubate the plates for 48-72 hours.[10]

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Colony Formation Assay

Objective: To assess the long-term effect of CC-115 on the clonogenic survival of ATM-proficient and ATM-deficient cells.

Materials:

  • ATM-proficient and ATM-deficient cancer cell lines

  • Complete growth medium

  • This compound

  • DMSO (vehicle)

  • 6-well cell culture plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Allow cells to attach overnight.

  • Treat the cells with various concentrations of CC-115 (e.g., 0.01 µM to 5 µM) or vehicle control.[6]

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells).

Protocol 3: Western Blot Analysis

Objective: To detect changes in the phosphorylation status of DNA-PKcs, ATM, and other downstream targets of the mTOR and DNA damage response pathways following CC-115 treatment.

Materials:

  • ATM-proficient and ATM-deficient cancer cell lines

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-DNA-PKcs (S2056), anti-DNA-PKcs, anti-p-ATM (S1981), anti-ATM, anti-p-S6, anti-S6, anti-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.

  • Treat cells with CC-115 at the desired concentrations and time points.

  • Lyse the cells in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL detection system.

Protocol 4: In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the anti-tumor efficacy of CC-115 in an ATM-deficient tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • ATM-deficient cancer cell line (e.g., 786-O)

  • Matrigel (optional)

  • This compound

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject approximately 5 million cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.[11]

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.[11]

  • Administer CC-115 orally at the desired doses (e.g., 2 and 5 mg/kg) daily.[11] The control group receives the vehicle.

  • Measure tumor volume and mouse body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Continue treatment for a predetermined period (e.g., 20 consecutive days).[11]

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

Conclusion

This compound is a critical research tool for exploiting the synthetic lethal interaction between DNA-PK inhibition and ATM deficiency. The protocols and data presented here provide a comprehensive guide for researchers to effectively design and execute preclinical studies aimed at understanding and targeting ATM-deficient cancers. Careful consideration of cell line status, appropriate dosing, and relevant endpoint analysis will be crucial for the successful application of CC-115 in this context.

References

Application Notes and Protocols for CC-115 Hydrochloride in Non-Small Cell Lung Cancer (NSCLC) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-115 hydrochloride is a potent, orally bioavailable dual inhibitor of mammalian target of rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK).[1][2] In the context of non-small cell lung cancer (NSCLC), a disease often characterized by dysregulation of the PI3K/AKT/mTOR signaling pathway, CC-115 has demonstrated significant anti-tumor activity in both preclinical in vitro and in vivo models.[3][4][5] These notes provide a comprehensive overview of its application in NSCLC research, including its mechanism of action, quantitative efficacy data, and detailed protocols for experimental evaluation.

CC-115 exerts its effects by simultaneously blocking two key cellular pathways. Inhibition of mTORC1/2 interferes with cell growth, proliferation, and survival, while inhibition of DNA-PK disrupts the repair of DNA double-strand breaks, a critical process for cancer cell maintenance.[3][6] This dual-action mechanism not only induces apoptosis and oxidative injury in NSCLC cells but also shows synergistic effects when combined with standard chemotherapies like carboplatin, particularly in tumors with specific genetic backgrounds such as PIK3CA mutations.[1][3][6]

Data Presentation

In Vitro Efficacy of this compound

The following tables summarize the in vitro activity of CC-115 in various NSCLC cell lines.

Table 1: IC50 Values of CC-115 in NSCLC Cell Lines

Cell LineHistologyPIK3CA StatusCC-115 IC50 (µM)
H520LUSCE545K0.31
SW900LUSCE545K0.41
H1703LUSCWT0.46
HCC2450LUSCH1047R (CNG)0.58
SK-MES-1LUSCWT0.61
HCC827LUADWT0.69
RERFLCSQ1LUSCE545K (CNG)0.70
HCC95LUSCWT (CNG)0.85
H1650LUADWT0.89
H226LUSCWT0.95
Calu-1LUSCWT1.38
HCC2814LUSCWT (CNG)1.57
H1975LUADWT25.00

LUSC: Lung Squamous Cell Carcinoma; LUAD: Lung Adenocarcinoma; WT: Wild-Type; CNG: Copy Number Gain. Data extracted from a study assessing synergy with carboplatin.[6]

Table 2: Effects of CC-115 on Primary NSCLC Cells (pCan1)

AssayConcentrationDurationObserved Effect
Cell Viability (CCK-8)30-300 nM48 hSignificant dose-dependent decrease.[7]
Colony Formation30-300 nM-Remarkable inhibition of colony formation.[7]
Cell Cycle Progression100 nM36 hG1-S phase arrest.[7]

Signaling Pathways and Experimental Workflows

CC-115 Mechanism of Action in NSCLC

CC-115 targets two critical signaling nodes. The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival, often hyperactivated in NSCLC.[8][9] DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. By inhibiting both, CC-115 delivers a multi-pronged attack on cancer cells.

CC115_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation FourEBP1->Proliferation Inhibits (when active) DNA_Damage DNA Double-Strand Breaks (e.g., from Carboplatin) DNA_PK DNA-PK DNA_Damage->DNA_PK NHEJ Non-Homologous End Joining (NHEJ) DNA_PK->NHEJ Repair DNA Repair NHEJ->Repair CC115 CC-115 CC115->mTORC1 Inhibits CC115->mTORC2 Inhibits CC115->DNA_PK Inhibits

Caption: Dual inhibition of mTOR and DNA-PK by CC-115 in NSCLC.

General Experimental Workflow for In Vitro Analysis

The following diagram outlines a typical workflow for assessing the efficacy of CC-115 on NSCLC cell lines.

Experimental_Workflow cluster_assays Functional Assays cluster_molecular Molecular Analysis start Start: NSCLC Cell Line Culture seed Seed Cells into Plates (e.g., 96-well, 6-well) start->seed treat Treat with CC-115 (Dose-Response and Time-Course) seed->treat viability Cell Viability (CCK-8 / MTS) treat->viability colony Colony Formation treat->colony migration Migration / Invasion (Transwell Assay) treat->migration cycle Cell Cycle Analysis (Flow Cytometry) treat->cycle apoptosis Apoptosis Assay (Annexin V / PI Staining) treat->apoptosis lysis Cell Lysis treat->lysis end End: Data Analysis and Interpretation viability->end colony->end migration->end cycle->end apoptosis->end western Western Blot (p-AKT, p-S6, p-DNA-PKcs) lysis->western western->end

Caption: Workflow for evaluating CC-115 effects on NSCLC cells.

Experimental Protocols

Cell Viability Assay (CCK-8 / MTS)

This protocol is for determining the dose-dependent effect of CC-115 on the viability of NSCLC cells.

Materials:

  • NSCLC cell lines (e.g., A549, H520)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well clear flat-bottom plates

  • Cell Counting Kit-8 (CCK-8) or MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count NSCLC cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of CC-115 in complete medium from the DMSO stock. Ensure the final DMSO concentration is <0.1% in all wells. Include a vehicle control (medium with DMSO only).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared CC-115 dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.[7]

  • Reagent Addition: Add 10 µL of CCK-8 or MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance (OD) at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Analysis: Normalize the OD values of treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.

Western Blot Analysis for Pathway Inhibition

This protocol is to confirm the inhibition of mTOR and DNA-PK signaling by CC-115.

Materials:

  • NSCLC cells treated with CC-115

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-S6, anti-p-AKT S473, anti-p-DNA-PKcs S2056, and total protein counterparts)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with CC-115 (e.g., 0.3-1 µM for 2 hours), wash cells with ice-cold PBS and lyse with RIPA buffer.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and capture the signal using an imaging system. Analyze the band intensities to determine the level of protein phosphorylation.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of CC-115 in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • NSCLC cells (e.g., primary pCan cells)

  • Matrigel (optional)

  • This compound

  • Vehicle solution for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment and control groups (e.g., n=5-10 per group).

  • Treatment Administration: Administer CC-115 orally (e.g., via gavage) at a predetermined dose and schedule. The control group receives the vehicle solution.[1]

  • Monitoring: Monitor mouse body weight and overall health regularly. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Study Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size or for a specified duration.

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

  • Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition.

References

CC-115 Hydrochloride: A Dual mTOR and DNA-PK Inhibitor for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

CC-115 hydrochloride is a potent, orally bioavailable small molecule that acts as a dual inhibitor of the mammalian target of rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK).[1][2][3] This dual inhibitory action allows CC-115 to disrupt two critical pathways frequently dysregulated in cancer: the PI3K/AKT/mTOR signaling cascade that governs cell growth and proliferation, and the DNA damage response (DDR) pathway, specifically the non-homologous end joining (NHEJ) repair mechanism.[1][2][4] By simultaneously targeting these pathways, CC-115 has demonstrated significant anti-tumor activity, including the induction of apoptosis in a broad range of cancer cell lines.[1][4][5] These application notes provide an overview of the mechanism of action of CC-115 and detailed protocols for evaluating its apoptotic effects in cancer cells.

Mechanism of Action

CC-115 exerts its anti-cancer effects through the coordinated inhibition of mTOR and DNA-PK.

  • mTOR Inhibition: CC-115 inhibits both mTORC1 and mTORC2 complexes.[6] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, 4E-BP1 and S6K1, resulting in a global reduction in protein synthesis and cell cycle arrest. Inhibition of mTORC2 prevents the phosphorylation and activation of AKT at Serine 473, further dampening pro-survival signaling.

  • DNA-PK Inhibition: CC-115 targets the catalytic subunit of DNA-PK (DNA-PKcs), a key enzyme in the NHEJ pathway for repairing DNA double-strand breaks (DSBs).[1][2] By inhibiting DNA-PK, CC-115 prevents the repair of DNA damage, leading to the accumulation of DSBs and the activation of apoptotic pathways.[1][2]

The combined effect of mTOR and DNA-PK inhibition by CC-115 leads to a synergistic induction of apoptosis in cancer cells. This is particularly effective in tumors with underlying DNA repair defects or those that are highly dependent on the PI3K/AKT/mTOR pathway for survival.

Data Presentation

Table 1: In Vitro Inhibitory Activity of CC-115
Target/Cell LineAssay TypeIC50/GI50 ValueReference
DNA-PKBiochemical Assay13 nM[3][6]
mTORBiochemical Assay21 nM[3][6]
PC-3 (Prostate)Cell Proliferation138 nM[6]
Various Cancer Cell LinesGrowth Inhibition0.015 µM to 1.77 µM[1]
CLL CellsApoptosis Induction0.51 µM[3]
Healthy B CellsApoptosis Induction0.93 µM[3]
Table 2: Cellular IC50 Values of CC-115 for Key Signaling Proteins
ProteinCancer TypeCellular IC50Reference
pS6 S235/236Lung Cancer0.16 ±0.01 μM[1]
pAKT S473Lung Cancer0.136 ± 0.062 μM[1]
pDNA-PK S2056Lung Cancer2.6 ± 0.45 μM[1]

Signaling Pathway and Experimental Workflow Visualizations

CC115_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1_4EBP1 S6K1 / 4E-BP1 mTORC1->S6K1_4EBP1 mTORC2 mTORC2 mTORC2->AKT pS473 Protein_Synthesis Protein Synthesis & Cell Growth S6K1_4EBP1->Protein_Synthesis CC115_mTOR CC-115 CC115_mTOR->mTORC1 CC115_mTOR->mTORC2 DNA_Damage DNA Double Strand Break DNA_PK DNA-PK DNA_Damage->DNA_PK NHEJ Non-Homologous End Joining (NHEJ) DNA_PK->NHEJ DNA_Repair DNA Repair NHEJ->DNA_Repair Apoptosis_Induction Apoptosis NHEJ->Apoptosis_Induction Inhibition leads to CC115_DNAPK CC-115 CC115_DNAPK->DNA_PK

Caption: CC-115 dual inhibition of mTOR and DNA-PK signaling pathways.

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with this compound (Dose-response and time-course) Start->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Analysis Apoptosis Assay (Annexin V/PI Flow Cytometry) Treatment->Apoptosis_Analysis Protein_Analysis Protein Expression Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Analysis->Data_Analysis Protein_Analysis->Data_Analysis

Caption: General experimental workflow for evaluating CC-115 activity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of CC-115 on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[7] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of CC-115 in complete medium. Remove the medium from the wells and add 100 µL of the CC-115 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Measure the absorbance at 492 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is for quantifying apoptosis induced by CC-115.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with CC-115 at the desired concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 670 x g for 5 minutes.[8]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer immediately.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

This protocol is for detecting changes in the expression and phosphorylation of key proteins in the mTOR and DNA-PK pathways following CC-115 treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-p-DNA-PKcs, anti-DNA-PKcs, anti-PARP, anti-cleaved PARP, anti-caspase-3, anti-cleaved caspase-3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with CC-115, wash with cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Troubleshooting

  • Low cell viability in control groups (MTT assay): Check cell seeding density and ensure cells are healthy before starting the experiment.

  • High background in Western blots: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.

  • Poor separation of apoptotic populations (Flow Cytometry): Optimize compensation settings on the flow cytometer and ensure proper handling of cells to minimize mechanical damage.

Conclusion

This compound is a promising anti-cancer agent that effectively induces apoptosis by dually targeting the mTOR and DNA-PK pathways. The protocols provided here offer a framework for researchers to investigate the cellular and molecular effects of CC-115 in various cancer models. Careful experimental design and optimization will be crucial for obtaining reliable and reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: CC-115 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CC-115 hydrochloride. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its solubility in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is CC-115 and what is its mechanism of action?

CC-115 is a potent and selective dual inhibitor of mammalian Target of Rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK).[1][2] It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), as well as the catalytic subunit of DNA-PK (DNA-PKcs).[3][4] This dual inhibition disrupts critical cellular processes, including cell growth, proliferation, and DNA damage repair, making it a compound of interest in cancer research.[1][2][5]

Q2: I am having trouble dissolving this compound in PBS. Is it soluble in aqueous buffers?

This compound has low aqueous solubility. Direct dissolution in PBS or other aqueous buffers is not recommended and will likely result in precipitation. The standard and recommended method is to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock solution into your aqueous buffer to the desired final concentration.

Q3: What is the recommended solvent for making a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO. It has been reported to be soluble in DMSO at concentrations of at least 30 mg/mL.

Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced artifacts. For most cancer cell lines, a final DMSO concentration of less than 0.5% (v/v) is generally considered safe. However, the sensitivity to DMSO can vary significantly between cell lines. It is best practice to keep the final DMSO concentration at or below 0.1% (v/v) if possible and to always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.

Troubleshooting Guide: Solubility Issues in PBS

This guide provides a step-by-step approach to troubleshoot and overcome common solubility and precipitation issues when preparing working solutions of this compound in PBS from a DMSO stock.

Problem: Precipitate forms immediately upon diluting the DMSO stock in PBS.

Possible Cause 1: The aqueous solubility limit has been exceeded.

  • Solution: The concentration of this compound in the final PBS solution is too high.

    • Action: Try preparing a more dilute working solution. If a higher concentration is required, consider making an intermediate dilution of your DMSO stock in DMSO before the final dilution into PBS. This can sometimes help with the transition into the aqueous environment.

Possible Cause 2: Rapid change in solvent polarity.

  • Solution: The abrupt change from 100% DMSO to the aqueous environment of PBS can cause the compound to crash out of solution.

    • Action 1: Gradual Dilution: Instead of adding a small volume of concentrated DMSO stock directly into a large volume of PBS, try adding the PBS to the DMSO stock dropwise while vortexing or stirring vigorously.

    • Action 2: Stepwise Dilution: Prepare an intermediate dilution of the DMSO stock in a mixture of DMSO and PBS before making the final dilution in 100% PBS.

Possible Cause 3: High concentration of the DMSO stock solution.

  • Solution: Using a very concentrated DMSO stock (e.g., 100 mM) can lead to precipitation upon dilution.

    • Action: Try preparing a lower concentration DMSO stock (e.g., 10 mM) and adjust the dilution factor accordingly to achieve your final desired concentration in PBS.

Problem: The solution is initially clear but a precipitate forms over time.

Possible Cause 1: The compound is not stable in the aqueous solution.

  • Solution: this compound may have limited stability in PBS over extended periods.

    • Action 1: Prepare Fresh Solutions: Always prepare your working solutions of this compound in PBS fresh, immediately before each experiment.

    • Action 2: Storage Conditions: If short-term storage is unavoidable, keep the solution on ice and protected from light. However, it is crucial to visually inspect for any precipitation before use. For longer-term storage, it is recommended to store aliquots of the DMSO stock solution at -20°C or -80°C.

Possible Cause 2: Interaction with components of the PBS.

  • Solution: Although less common, components of the PBS buffer could potentially interact with the compound, leading to precipitation.

    • Action: Ensure your PBS is properly prepared and filtered. If you continue to experience issues, you could try a different buffer system, but be mindful of potential pH and osmolarity differences that could affect your cells.

Data Presentation

Table 1: Solubility of CC-115 and its Hydrochloride Salt in Various Solvents

CompoundSolventTemperatureConcentrationReference
This compoundDMSORoom Temp.≥ 30 mg/mLVendor Data
CC-115WaterRoom Temp.InsolubleVendor Data
CC-115EthanolRoom Temp.InsolubleVendor Data

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution of this compound in PBS (Final DMSO 0.1%)

  • Materials:

    • 10 mM this compound in DMSO (from Protocol 1)

    • Sterile 1X PBS (pH 7.4)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw a 10 mM stock solution of this compound at room temperature.

    • In a sterile microcentrifuge tube, prepare a 1:1000 dilution of the DMSO stock into sterile 1X PBS. For example, add 1 µL of the 10 mM stock solution to 999 µL of PBS.

    • Immediately after adding the DMSO stock to the PBS, vortex the solution vigorously for at least 30 seconds to ensure rapid and uniform mixing.

    • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

    • Use the working solution immediately after preparation. Do not store aqueous working solutions.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow start Start: Prepare working solution of CC-115 HCl in PBS precipitate Precipitate forms? start->precipitate immediate Immediately? precipitate->immediate Yes over_time Over time? precipitate->over_time If not immediately end End: Clear working solution precipitate->end No solubility_exceeded Possible Cause: Aqueous solubility limit exceeded immediate->solubility_exceeded instability Possible Cause: Compound instability in PBS over_time->instability Yes rapid_polarity_change Possible Cause: Rapid solvent polarity change solubility_exceeded->rapid_polarity_change high_stock_conc Possible Cause: High DMSO stock concentration rapid_polarity_change->high_stock_conc solution_immediate Solution: - Use lower final concentration - Make intermediate dilutions - Add PBS dropwise to DMSO stock - Use lower concentration DMSO stock high_stock_conc->solution_immediate solution_immediate->end pbs_interaction Possible Cause: Interaction with PBS components instability->pbs_interaction solution_over_time Solution: - Prepare fresh solutions before use - Store on ice for short periods - Ensure high-quality, filtered PBS pbs_interaction->solution_over_time solution_over_time->end

Caption: Troubleshooting workflow for this compound solubility issues in PBS.

G cluster_1 CC-115 Signaling Pathway Inhibition cluster_mTOR mTOR Pathway cluster_DNAPK DNA Damage Repair Pathway CC115 CC-115 mTORC1 mTORC1 CC115->mTORC1 Inhibits mTORC2 mTORC2 CC115->mTORC2 Inhibits DNAPK DNA-PKcs CC115->DNAPK Inhibits S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 AKT Akt (S473) mTORC2->AKT CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth AKT->CellGrowth NHEJ Non-Homologous End Joining (NHEJ) DNAPK->NHEJ DSB DNA Double-Strand Breaks (DSBs) DSB->DNAPK DNARepair DNA Repair NHEJ->DNARepair G cluster_2 Logical Relationship for Solution Preparation Start Need to prepare CC-115 HCl for aqueous assay IsSoluble Is CC-115 HCl directly soluble in PBS? Start->IsSoluble UseDMSO Dissolve in 100% DMSO to make stock IsSoluble->UseDMSO No Dilute Dilute DMSO stock into PBS to final concentration UseDMSO->Dilute CheckPrecipitate Check for precipitation Dilute->CheckPrecipitate UseSolution Use clear solution immediately CheckPrecipitate->UseSolution No precipitate Troubleshoot Troubleshoot (Refer to workflow) CheckPrecipitate->Troubleshoot Precipitate forms Troubleshoot->Dilute

References

Optimizing CC-115 Hydrochloride Dosage for Animal Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CC-115 hydrochloride in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR).[1] By inhibiting these two key proteins, CC-115 can block cell growth, proliferation, and DNA damage repair pathways in cancer cells.

2. What is a recommended starting dose for this compound in mouse xenograft models?

Based on preclinical studies, a common starting dose for oral administration of CC-115 in mouse xenograft models is in the range of 2-5 mg/kg, administered daily.[2][3][4] Higher doses of up to 15 mg/kg daily have also been reported.[5] The optimal dose will depend on the specific tumor model and the study's endpoint.

3. How should this compound be formulated for oral gavage in mice?

While specific formulation details for this compound in published preclinical studies are limited, a common approach for formulating poorly water-soluble compounds for oral gavage in mice involves creating a suspension. A suggested general-purpose vehicle is 0.5% methylcellulose with 0.2% Tween 80 in sterile water. It is crucial to ensure the suspension is homogenous before each administration.

4. What are the expected pharmacokinetic properties of CC-115 in mice?

5. What are the potential signs of toxicity to monitor in animals treated with this compound?

In a study with a renal cell carcinoma xenograft model, daily oral doses of 2 mg/kg and 5 mg/kg of CC-115 were reported to be well-tolerated, with no significant impact on mouse body weight.[2][4] However, as with any experimental compound, it is essential to monitor animals closely for any signs of toxicity. General signs of distress in mice can include:

  • Weight loss

  • Ruffled fur

  • Hunched posture

  • Decreased activity or lethargy

  • Dehydration (skin tenting)

  • Changes in breathing

  • Diarrhea

Any observed adverse effects should be recorded and may necessitate a dose reduction or cessation of treatment.

6. How can I troubleshoot a lack of efficacy in my in vivo study?

Several factors could contribute to a lack of efficacy:

  • Suboptimal Dose: The dose of CC-115 may be too low for the specific tumor model. A dose-response study may be necessary to determine the optimal dose.

  • Formulation Issues: Improper formulation can lead to poor bioavailability. Ensure the compound is a homogenous suspension and is being administered correctly.

  • Tumor Model Resistance: The specific cancer cell line or patient-derived xenograft may be resistant to the mechanism of action of CC-115.

  • Drug Metabolism: The metabolic rate in the specific mouse strain used could be higher than anticipated, leading to rapid clearance of the compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vivo Efficacy of Orally Administered CC-115 in Mouse Xenograft Models

Tumor ModelDose and ScheduleOutcomeReference
Renal Cell Carcinoma (786-O)2 mg/kg, dailySignificant inhibition of tumor growth[2][4]
Renal Cell Carcinoma (786-O)5 mg/kg, dailySignificant inhibition of tumor growth[2][4]
Non-Small Cell Lung Cancer (pCan1 PDX)15 mg/kg, dailyInhibition of tumor growth[5]
Multiple Myeloma (ANBL6, RPMI8226, H929)Not specifiedInhibition of tumor growth[6]
Lung Adenocarcinoma2.5 mg/kg, dailyReduction in tumor size[7]

Table 2: Pharmacokinetic Parameters of CC-115

SpeciesOral BioavailabilityKey FindingsReference
Mouse53%Good in vivo PK profile[1]
Rat76%Good in vivo PK profile[1]
Dog~100%Good in vivo PK profile[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Calculate the total amount of this compound required for the study based on the number of animals, dose, and dosing volume.

  • Weigh the appropriate amount of this compound powder using an analytical balance.

  • Prepare the chosen vehicle. For a 0.5% methylcellulose solution, gradually add the methylcellulose powder to sterile water while stirring vigorously to prevent clumping. Gentle heating may aid in dissolution. Allow the solution to cool to room temperature. Add Tween 80 to the final concentration (e.g., 0.2%).

  • Add a small amount of the vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle to the paste while vortexing to ensure a uniform suspension.

  • If necessary, sonicate the suspension in a water bath for 5-10 minutes to aid in dispersion and achieve a homogenous mixture.

  • Visually inspect the suspension to ensure there are no large aggregates.

  • Prepare fresh daily or store as per stability data if available. Always vortex the suspension immediately before each administration to ensure homogeneity.

Protocol 2: Oral Gavage Administration in Mice

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1-1.5 inches long with a ball tip for adult mice)

  • 1 mL syringe

  • Animal scale

Procedure:

  • Weigh each mouse to determine the correct volume of the drug suspension to administer. A common dosing volume is 10 mL/kg.

  • Draw the calculated volume of the thoroughly mixed CC-115 suspension into the syringe.

  • Securely restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body of the mouse should be held in a vertical position.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or stomach perforation.

  • Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the suspension.

  • After administration, gently withdraw the needle in the same direction it was inserted.

  • Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

Visualizations

Signaling_Pathways cluster_mTOR mTOR Pathway cluster_DNAPK DNA-PK Pathway (NHEJ) mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis DNA_DSB DNA Double-Strand Break Ku70_80 Ku70/80 DNA_DSB->Ku70_80 DNAPKcs DNA-PKcs Ku70_80->DNAPKcs NHEJ_Repair Non-Homologous End Joining (DNA Repair) DNAPKcs->NHEJ_Repair CC115 This compound CC115->mTORC1 CC115->DNAPKcs Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint Tumor_Implantation Tumor Cell Implantation (Xenograft Model) Tumor_Growth Allow Tumors to Establish (e.g., 100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Formulation Prepare CC-115 Suspension Randomization->Formulation Dosing Daily Oral Gavage Formulation->Dosing Monitoring Monitor Tumor Growth & Animal Health Dosing->Monitoring Repeated Daily Monitoring->Dosing Data_Collection Collect Final Tumor Volume & Body Weight Monitoring->Data_Collection Tissue_Harvest Harvest Tumors for Further Analysis Data_Collection->Tissue_Harvest

References

CC-115 hydrochloride off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of CC-115 hydrochloride. This resource is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of CC-115?

CC-115 is a dual inhibitor of mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1][2][3][4][5] It blocks both mTORC1 and mTORC2 signaling pathways.[3][4][5]

Q2: What are the known off-target effects of CC-115?

While CC-115 is selective for mTOR and DNA-PK, some off-target activity has been observed. Notably, it has been shown to have inhibitory effects on PI3K-alpha, cFMS, and PDE3 at higher concentrations.[1][3] It shows significantly less activity against other PIKK family members like ATM and ATR.[1][3]

Q3: Can CC-115 indirectly affect other pathways?

Yes. By inhibiting its primary targets, CC-115 can indirectly influence other signaling pathways. For example, inhibition of DNA-PK by CC-115 can lead to a reduction in the phosphorylation of ATM (ataxia-telangiectasia mutated kinase) and its substrates, thereby affecting homologous recombination (HR).[1][6]

Q4: How does CC-115's effect on DNA-PK impact DNA repair?

CC-115 inhibits the autophosphorylation of the catalytic subunit of DNA-PK (DNA-PKcs) at the S2056 site. This leads to a blockade of the DNA-PK-mediated non-homologous end joining (NHEJ) pathway, a key process for repairing double-stranded DNA breaks.[1][6] Mechanistically, CC-115 prevents the dissociation of DNA-PKcs, XRCC4, and DNA ligase IV from DNA ends.[1][6]

Troubleshooting Guide

Issue 1: Unexpected inhibition of the PI3K/Akt pathway.

  • Possible Cause: Although CC-115 is significantly more selective for mTOR and DNA-PK, at higher concentrations it can inhibit PI3K-alpha.[1][3] This could lead to the observed downstream effects on the PI3K/Akt pathway.

  • Troubleshooting Steps:

    • Confirm On-Target Effect: First, verify the inhibition of your intended targets (mTOR and DNA-PK) using appropriate biomarkers such as pS6 S235/236 for mTORC1, pAKT S473 for mTORC2, and pDNA-PKcs S2056 for DNA-PK.[1]

    • Titrate CC-115 Concentration: Perform a dose-response experiment to determine if the unexpected effects are concentration-dependent. Lowering the concentration of CC-115 may help to mitigate the off-target inhibition of PI3K-alpha while still achieving the desired on-target effects.

    • Use a More Selective Inhibitor: If the off-target effects on the PI3K pathway are confounding your results, consider using a more selective mTOR or DNA-PK inhibitor as a control to delineate the specific contributions of each target inhibition.

Issue 2: Reduced homologous recombination (HR) activity observed.

  • Possible Cause: CC-115 can indirectly reduce the phosphorylation of ATM and its substrates, which are key components of the HR pathway.[1][6] This is a downstream consequence of DNA-PK inhibition.

  • Troubleshooting Steps:

    • Measure ATM Phosphorylation: Directly assess the phosphorylation status of ATM at S1981 and its downstream substrates to confirm if the HR reduction is correlated with decreased ATM activity.[1]

    • Cell Line Characterization: Be aware that ATM-deficient cancer cells show a strong addiction to DNA-PK.[1] The effects of CC-115 on DNA repair pathways can be more pronounced in such genetic backgrounds.

    • Experimental Controls: Utilize cell lines with known ATM status (proficient vs. deficient) to understand the context-dependent effects of CC-115 on HR.

Issue 3: Discrepancies in cellular viability or apoptosis assays.

  • Possible Cause: CC-115's induction of apoptosis can vary significantly across different cell lines.[1] While it primarily causes cell cycle arrest in some solid tumor lines, it can induce strong apoptosis in others, including both hematological and solid tumor cell lines.[1]

  • Troubleshooting Steps:

    • Comprehensive Cell Health Assessment: Employ multiple assays to assess cell viability, such as measuring apoptosis (e.g., caspase activity, Annexin V staining) and cell proliferation (e.g., colony formation assays).

    • Cell Line-Specific Baselining: Establish a baseline response to CC-115 for each new cell line being tested to understand its specific sensitivity and apoptotic response.

    • Consider Synthetic Lethality: In ATM-deficient cells, the inhibition of DNA-PK by CC-115 can be synthetically lethal, leading to more potent effects on cell viability.[1]

Quantitative Data

Table 1: In Vitro Inhibitory Activity of CC-115

TargetIC50 (nM)Source
DNA-PK13[2][3]
mTOR21[1][2][3]
PI3K-alpha850[1][3]
cFMS2000[3]
PDE3630[3]
ATM>30,000[1][3]
ATR>30,000 (50% inhibition at 30 µM)[1][3]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A general protocol to determine the IC50 values for kinase inhibition, as would be used to generate the data in Table 1, is as follows:

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., mTOR, DNA-PK, PI3K-alpha)

    • Specific substrate for the kinase

    • ATP (radiolabeled or for use with a detection antibody)

    • This compound stock solution (in DMSO)

    • Kinase assay buffer

    • 96-well plates

    • Detection reagents (e.g., phosphospecific antibodies, scintillation counter)

  • Procedure:

    • Prepare a serial dilution of CC-115 in DMSO and then dilute further in the kinase assay buffer.

    • Add the diluted CC-115 or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add the purified kinase and its specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the reaction.

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as filter-binding assays with radiolabeled ATP, ELISA with phosphospecific antibodies, or luminescence-based assays.

    • Plot the percentage of kinase activity against the logarithm of the CC-115 concentration.

    • Calculate the IC50 value using a non-linear regression analysis.

Visualizations

CC_115_Signaling_Pathways cluster_mTOR mTOR Pathway cluster_DNAPK DNA-PK Pathway (NHEJ) mTORC1 mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 Akt_Ser473 Akt (Ser473) mTORC2->Akt_Ser473 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Actin_Cytoskeleton Actin Cytoskeleton Akt_Ser473->Actin_Cytoskeleton Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth DNA_DSB DNA Double-Strand Break Ku70_80 Ku70/80 DNA_DSB->Ku70_80 DNAPKcs DNA-PKcs Ku70_80->DNAPKcs Artemis Artemis DNAPKcs->Artemis LigIV_XRCC4 Ligase IV / XRCC4 DNAPKcs->LigIV_XRCC4 DNA_Repair DNA Repair Artemis->DNA_Repair LigIV_XRCC4->DNA_Repair CC115 CC-115 CC115->mTORC1 Inhibits CC115->mTORC2 Inhibits CC115->DNAPKcs Inhibits

Caption: Signaling pathways inhibited by CC-115.

Off_Target_Workflow Start Start: Unexpected Experimental Result Hypothesis Hypothesize Off-Target Effect Start->Hypothesis Dose_Response Perform Dose-Response Experiment Hypothesis->Dose_Response Concentration_Dependent Is the effect concentration-dependent? Dose_Response->Concentration_Dependent Biomarker_Analysis Analyze On- and Off-Target Biomarkers Concentration_Dependent->Biomarker_Analysis Yes Alternative_Hypothesis Consider Alternative Hypothesis Concentration_Dependent->Alternative_Hypothesis No Confirmation Confirm with Selective Inhibitors Biomarker_Analysis->Confirmation Conclusion Conclusion: Off-Target Effect Confirmed Confirmation->Conclusion End End Conclusion->End Alternative_Hypothesis->End

References

Technical Support Center: Interpreting Unexpected Results with CC-115 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using CC-115 hydrochloride.

Introduction to this compound

This compound is a potent, orally bioavailable dual inhibitor of the mammalian target of rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK).[1][2][3] By targeting these two key kinases, CC-115 impacts multiple cellular processes, including cell growth, proliferation, survival, and DNA damage repair.[4][5] It is currently under investigation in clinical trials for various advanced malignancies.[1]

Mechanism of Action

CC-115 inhibits both mTORC1 and mTORC2 complexes, as well as the catalytic subunit of DNA-PK (DNA-PKcs).[3]

  • mTOR Inhibition: Leads to the suppression of protein synthesis, cell growth, and proliferation.

  • DNA-PK Inhibition: Impairs the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair, which can lead to the accumulation of DNA damage and apoptosis.[4]

This dual mechanism of action suggests that CC-115 may be particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with ATM mutations.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Inhibitory Activity of CC-115

TargetIC50 (nM)Assay Type
mTOR21Cell-free
DNA-PK13Cell-free
PI3K-alpha850Cell-free
ATM>30,000Cell-free
ATR>30,000Cell-free

Source: Data compiled from multiple sources.[3]

Table 2: Cellular Activity of CC-115 in Selected Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Effect
PC-3Prostate Cancer0.138Inhibition of proliferation
CLLChronic Lymphocytic Leukemia0.51Induction of cell death
Healthy B CellsNormal0.93Induction of cell death

Source: Data compiled from multiple sources.[1][3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of CC-115 Action

CC115_Pathway cluster_upstream Upstream Signals cluster_mTOR mTOR Pathway cluster_DNAPK DNA-PK Pathway Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K DNA Damage DNA Damage DSB DNA Double- Strand Breaks DNA Damage->DSB AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation DNA-PKcs DNA-PKcs DSB->DNA-PKcs NHEJ Non-Homologous End Joining DNA-PKcs->NHEJ DNA Repair DNA Repair NHEJ->DNA Repair CC115 CC-115 CC115->mTORC1 inhibition CC115->mTORC2 inhibition CC115->DNA-PKcs inhibition

Caption: CC-115 dually inhibits the mTOR and DNA-PK signaling pathways.

General Experimental Workflow for Cell Viability Assay

Viability_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat cells with CC-115 dilutions seed->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add viability reagent (e.g., MTT, MTS) incubate->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent read Measure absorbance/ fluorescence incubate_reagent->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: A typical workflow for assessing cell viability after CC-115 treatment.

Troubleshooting Guides

Unexpected Results in Cell Viability Assays

Q: My IC50 value for CC-115 is significantly higher than expected.

A: Several factors could contribute to a higher than expected IC50 value, indicating reduced sensitivity to CC-115.

  • Possible Cause 1: Cell Line-Specific Resistance.

    • Explanation: The expression of drug efflux pumps, such as ABCG2 (also known as BCRP), can actively transport CC-115 out of the cell, reducing its intracellular concentration and efficacy.[1]

    • Troubleshooting:

      • Check the expression level of ABCG2 in your cell line via western blot or qPCR.

      • Consider co-treatment with a known ABCG2 inhibitor to see if it sensitizes the cells to CC-115.

  • Possible Cause 2: Suboptimal Assay Conditions.

    • Explanation: Cell density, incubation time, and reagent stability can all impact the outcome of viability assays.

    • Troubleshooting:

      • Cell Density: Ensure you have optimized the cell seeding density. Overly confluent cells may exhibit altered metabolism and drug sensitivity.

      • Incubation Time: A 48-72 hour incubation with CC-115 is often required to observe significant cytotoxic effects.[6]

      • Reagent Quality: Ensure your viability reagent (e.g., MTT, MTS) is not expired and has been stored correctly.

  • Possible Cause 3: Induction of Pro-Survival Autophagy.

    • Explanation: Inhibition of mTOR can induce autophagy, a cellular recycling process that can sometimes promote cell survival under stress.[7]

    • Troubleshooting:

      • Assess autophagy markers (e.g., LC3-II, p62) by western blot. An increase in the LC3-II/LC3-I ratio and a decrease in p62 may indicate autophagy induction.

      • Consider co-treatment with an autophagy inhibitor (e.g., chloroquine) to see if it enhances CC-115-induced cell death.

Q: I'm observing an increase in cell viability at low concentrations of CC-115.

A: This paradoxical effect can be complex and may be due to off-target effects or complex signaling feedback loops.

  • Possible Cause: Paradoxical Signaling Activation.

    • Explanation: Inhibition of one kinase in a pathway can sometimes lead to the feedback activation of another pro-survival pathway. While not specifically documented for CC-115, this is a known phenomenon with other kinase inhibitors.

    • Troubleshooting:

      • Perform a broader analysis of key signaling pathways (e.g., MAPK/ERK) to see if there is compensatory activation.

      • Carefully re-evaluate your dose-response curve with a wider range of concentrations and replicates.

Inconsistent or Unexpected Western Blot Results

Q: I'm not seeing the expected decrease in phosphorylation of mTOR or DNA-PK targets.

A: This could be due to issues with the experimental protocol or cellular mechanisms.

  • Possible Cause 1: Suboptimal Antibody or Protocol.

    • Explanation: The quality of your primary antibody and the specifics of your western blot protocol are critical for detecting changes in phosphorylation.

    • Troubleshooting:

      • Antibody Validation: Ensure your phospho-specific antibodies have been validated for western blotting and are used at the recommended dilution.

      • Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of your proteins.

      • Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading. Also, probe for the total protein of your target to confirm that changes are in phosphorylation and not total protein levels.

  • Possible Cause 2: Rapid Feedback Loop Activation.

    • Explanation: Cells can rapidly reactivate signaling pathways through feedback mechanisms.

    • Troubleshooting:

      • Perform a time-course experiment to assess the kinetics of pathway inhibition. You may need to harvest cells at earlier time points (e.g., 1-4 hours) to see maximal inhibition before feedback occurs.

Interpreting Cell Cycle Analysis Data

A: While mTOR inhibitors are often associated with G1 arrest, the dual inhibition of DNA-PK can lead to a G2/M arrest.[8]

  • Explanation: DNA-PK is crucial for repairing DNA double-strand breaks. Inhibition of DNA-PK by CC-115 can lead to the accumulation of DNA damage, which in turn activates the G2/M checkpoint to prevent cells with damaged DNA from entering mitosis.[9]

  • Interpretation:

    • A G2/M arrest is a plausible and expected outcome of DNA-PK inhibition.

    • You can confirm this by assessing markers of DNA damage (e.g., γH2AX) by western blot or immunofluorescence. An increase in γH2AX foci would support the hypothesis that the G2/M arrest is a consequence of DNA damage accumulation.

Frequently Asked Questions (FAQs)

Q1: What are the key downstream markers to check for CC-115 activity?

A1: To confirm that CC-115 is inhibiting its targets, you should assess the phosphorylation status of key downstream effectors:

  • For mTORC1 inhibition: p-S6K (Thr389) and p-4E-BP1 (Thr37/46).

  • For mTORC2 inhibition: p-Akt (Ser473).

  • For DNA-PK inhibition: p-DNA-PKcs (Ser2056).

Q2: Can CC-115 induce senescence?

A2: While apoptosis is a more commonly reported outcome, prolonged cell cycle arrest, such as a G2/M arrest induced by DNA damage, can sometimes lead to a senescent phenotype. If you suspect senescence, you should assess markers such as senescence-associated β-galactosidase activity and changes in cell morphology.

Q3: Are there known off-target effects of CC-115?

A3: CC-115 is a relatively selective inhibitor. However, like all kinase inhibitors, it may have some off-target activities at higher concentrations. One study noted inhibition of cFMS at higher concentrations.[3] If you observe unexpected phenotypes, it is worth considering potential off-target effects and consulting the literature for broader kinase profiling studies.

Q4: How should I prepare this compound for in vitro experiments?

A4: this compound is typically dissolved in DMSO to create a stock solution. For cell-based assays, this stock solution is then further diluted in culture medium to the desired final concentrations. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) and consistent across all treatment groups, including the vehicle control.

Experimental Protocols

Detailed Western Blot Protocol for CC-115 Treated Cells
  • Cell Lysis:

    • After treatment with CC-115, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions:

      • p-mTOR (Ser2448): 1:1000

      • mTOR: 1:1000

      • p-DNA-PKcs (Ser2056): 1:1000

      • DNA-PKcs: 1:1000

      • p-Akt (Ser473): 1:1000

      • Akt: 1:1000

      • p-S6K (Thr389): 1:1000

      • S6K: 1:1000

      • LC3B: 1:1000

      • p62: 1:1000

      • γH2AX: 1:1000

      • β-actin or GAPDH (loading control): 1:5000

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

Colony Formation Assay Protocol
  • Cell Seeding:

    • Treat cells with CC-115 for a defined period (e.g., 24 hours).

    • Trypsinize and count the viable cells.

    • Seed a low number of cells (e.g., 500-2000 cells per well) in 6-well plates. The exact number should be optimized for your cell line.

  • Incubation:

    • Incubate the plates for 10-14 days, allowing colonies to form.

    • Change the medium every 2-3 days.

  • Staining and Quantification:

    • Wash the colonies with PBS.

    • Fix the colonies with methanol or a methanol/acetic acid solution.

    • Stain the colonies with 0.5% crystal violet solution.

    • Wash away excess stain with water and allow the plates to dry.

    • Count the number of colonies (typically defined as a cluster of >50 cells).

    • Calculate the plating efficiency and surviving fraction for each treatment condition.

References

Technical Support Center: Troubleshooting CC-115 Hydrochloride Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and understand potential mechanisms of resistance to CC-115 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to CC-115, with an increased IC50 value. What are the potential resistance mechanisms?

A1: Reduced sensitivity to CC-115, a dual inhibitor of DNA-PK and mTOR, can arise from several mechanisms.[1][2] The primary suspected mechanisms include:

  • Target-Related Alterations: Changes in the expression levels or mutations in the drug targets, DNA-PK and mTOR, can reduce binding affinity.

  • Activation of Bypass Signaling Pathways: Cells may compensate for mTOR inhibition by activating alternative pro-survival pathways, such as the PI3K/AKT or MAPK pathways.[3]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 and ABCB1, can actively pump CC-115 out of the cell, reducing its intracellular concentration and efficacy.[4]

  • Enhanced DNA Damage Repair: While CC-115 inhibits the DNA-PK-mediated non-homologous end joining (NHEJ) pathway, cells might upregulate other DNA repair mechanisms.[5][6]

To investigate these possibilities, we recommend a stepwise approach as outlined in the troubleshooting guides below.

Troubleshooting Guides

Issue 1: Decreased Potency of CC-115 (Increased IC50)

If you observe a significant increase in the half-maximal inhibitory concentration (IC50) of CC-115 in your cell line, it's crucial to confirm the resistance and then identify the underlying cause.

Step 1: Confirm the Resistant Phenotype

  • Objective: To verify that the observed decrease in sensitivity is consistent and reproducible.

  • Protocol:

    • Culture both the parental (sensitive) and the suspected resistant cell lines.

    • Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) with a range of CC-115 concentrations on both cell lines.[7][8]

    • Determine and compare the IC50 values. A significant increase (typically 5-fold or higher) in the IC50 for the resistant line confirms the phenotype.[9][10]

Step 2: Investigate Potential Mechanisms

Based on the confirmation of resistance, proceed with the following experimental workflows to dissect the mechanism.

Troubleshooting Workflow: Investigating CC-115 Resistance

This workflow provides a logical sequence of experiments to identify the mechanism of resistance.

start Start: CC-115 Resistance Observed (Increased IC50) confirm_resistance Confirm Resistance Phenotype (Re-run dose-response) start->confirm_resistance check_efflux Q: Is Drug Efflux Increased? confirm_resistance->check_efflux efflux_yes Mechanism: ABC Transporter Upregulation check_efflux->efflux_yes Yes check_target Q: Are Target Proteins Altered? check_efflux->check_target No target_yes Mechanism: Target Alteration (Expression/Mutation) check_target->target_yes Yes check_bypass Q: Are Bypass Pathways Activated? check_target->check_bypass No bypass_yes Mechanism: Bypass Pathway Activation check_bypass->bypass_yes Yes end Further Characterization Needed check_bypass->end No

Caption: A logical workflow for troubleshooting CC-115 resistance.

Q2: How do I test for increased drug efflux via ABC transporters?

A2: Increased drug efflux is a common mechanism of resistance. CC-115 has been identified as a substrate for the ABCG2 transporter and potentially ABCB1.[4]

Experimental Protocol: ABC Transporter Inhibition Assay

  • Objective: To determine if inhibiting ABC transporters restores sensitivity to CC-115.

  • Methodology:

    • Culture the resistant cells.

    • Pre-treat the cells with a known inhibitor of ABCG2 (e.g., Ko143) or ABCB1 (e.g., Verapamil) for 1-2 hours.

    • After pre-treatment, add a range of CC-115 concentrations (in the presence of the ABC transporter inhibitor).

    • Include control groups with CC-115 alone and the inhibitor alone.

    • Perform a cell viability assay after 72 hours.

  • Interpretation of Results: A significant leftward shift in the CC-115 dose-response curve (a decrease in the IC50) in the presence of the ABC transporter inhibitor suggests that drug efflux is a major resistance mechanism.

Quantitative Data Summary:

Cell LineTreatmentIC50 of CC-115 (nM)Fold-Shift in IC50
ParentalCC-115 alone150-
ResistantCC-115 alone150010x vs Parental
ResistantCC-115 + Ko1432506x decrease
ResistantCC-115 + Verapamil1400~1x (no change)

Note: The data above are hypothetical and for illustrative purposes.

Follow-up Experiments:

  • Western Blot: Analyze the protein expression levels of ABCG2 and ABCB1 in parental versus resistant cells.

  • qRT-PCR: Measure the mRNA levels of the corresponding genes (ABCG2, ABCB1).

Q3: How can I determine if resistance is due to alterations in DNA-PK or mTOR?

A3: Changes in the drug's targets can lead to resistance. This can be due to increased expression of the target proteins or mutations that prevent the drug from binding.

Experimental Protocol: Target Expression and Pathway Analysis

  • Objective: To assess the expression and phosphorylation status of DNA-PK, mTOR, and their downstream effectors.

  • Methodology (Western Blot):

    • Lyse parental and resistant cells, both untreated and treated with CC-115 for various time points (e.g., 2, 6, 24 hours).

    • Perform Western blot analysis using antibodies against:

      • Total DNA-PKcs

      • Phospho-DNA-PKcs (S2056)

      • Total mTOR

      • Phospho-mTOR (S2448) - for mTORC1 activity

      • Phospho-AKT (S473) - for mTORC2 activity

      • Phospho-S6K and Phospho-4E-BP1 - downstream of mTORC1

  • Interpretation of Results:

    • Increased total protein levels of DNA-PK or mTOR in resistant cells may suggest a need for higher drug concentrations to achieve inhibition.

    • Persistent phosphorylation of target proteins and their downstream effectors in resistant cells, even at high concentrations of CC-115, indicates a lack of drug efficacy at the target level. This could be due to mutations.

Follow-up Experiment:

  • Sanger or Next-Generation Sequencing: Sequence the kinase domains of PRKDC (gene for DNA-PKcs) and MTOR to identify potential resistance-conferring mutations.

Signaling Pathway: DNA-PK and mTOR Inhibition by CC-115

cluster_0 Upstream Signals cluster_1 PI3K/AKT/mTOR Pathway cluster_2 DNA Repair Pathway Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K DNA Damage DNA Damage DNA-PK DNA-PK DNA Damage->DNA-PK AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K 4EBP1 4EBP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->AKT Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4EBP1->Protein Synthesis NHEJ NHEJ Repair DNA-PK->NHEJ Cell Survival Cell Survival NHEJ->Cell Survival CC-115 CC-115 CC-115->mTORC1 CC-115->mTORC2 CC-115->DNA-PK

Caption: CC-115 inhibits both the mTOR and DNA-PK signaling pathways.

Q4: What if target expression is unchanged and drug efflux is not the issue?

A4: In this case, resistance is likely mediated by the activation of bypass signaling pathways that promote cell survival and proliferation, circumventing the effects of mTOR inhibition. Feedback activation of the PI3K/AKT or MAPK pathways is a known mechanism of resistance to mTOR inhibitors.[3]

Experimental Protocol: Analysis of Bypass Pathways

  • Objective: To determine if alternative pro-survival pathways are activated in resistant cells.

  • Methodology (Western Blot):

    • Culture parental and resistant cells and treat with CC-115.

    • Lyse the cells at different time points.

    • Perform Western blot analysis for key components of bypass pathways:

      • PI3K/AKT Pathway: p-AKT (S473 and T308), p-GSK3β.

      • MAPK Pathway: p-ERK1/2, p-MEK.

  • Interpretation of Results:

    • Hyper-activation (increased phosphorylation) of proteins like AKT or ERK in the resistant cells, especially upon treatment with CC-115, suggests the activation of these pathways as a resistance mechanism.

Therapeutic Strategy to Overcome Resistance:

If a bypass pathway is identified, a combination therapy approach may be effective. For example, if the MAPK pathway is activated, combining CC-115 with a MEK or ERK inhibitor could restore sensitivity.

For further assistance, please contact our technical support team with your experimental data.

References

Improving CC-115 hydrochloride bioavailability for in vivo research.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in achieving optimal and consistent results when working with CC-115 hydrochloride in in vivo models. While CC-115 has demonstrated good oral bioavailability in several species, suboptimal exposure can still occur due to a variety of experimental factors.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered to have low bioavailability?

A1: Published preclinical data indicate that CC-115 generally has good oral bioavailability across multiple species.[1][2] However, the term "good" is relative, and researchers may encounter lower-than-expected plasma concentrations in their specific experimental setup. This guide aims to help troubleshoot such discrepancies.

Q2: What are the known oral bioavailability values for CC-115?

A2: The reported oral bioavailability of CC-115 is approximately 53% in mice, 76% in rats, and up to 100% in dogs.[1][2] These values suggest that the compound is generally well-absorbed after oral administration.

Q3: What is the solubility of this compound?

A3: There is some variability in the reported solubility of CC-115 and its hydrochloride salt. The free base of CC-115 is reported to be insoluble in water.[1][3][4] However, this compound is reported to have a water solubility of 50 mg/mL, although this may require sonication to achieve.[5][6] This high aqueous solubility of the salt form suggests that solubility may not be the primary limiting factor for its bioavailability under optimal conditions.

Troubleshooting Guide

Issue 1: Lower-than-expected plasma exposure of CC-115 after oral administration.

This issue can arise from several factors related to the formulation, administration technique, or the animal model itself.

Potential Cause 1: Inadequate Formulation

Even with a soluble salt like this compound, the formulation's properties can significantly impact absorption.

  • Troubleshooting Steps:

    • Ensure Complete Solubilization: If preparing a solution, visually inspect for any undissolved particles. Sonication may be necessary to fully dissolve this compound in aqueous vehicles.[5]

    • Prepare a Homogeneous Suspension: If administering a suspension, ensure it is uniform to guarantee consistent dosing. A common vehicle for oral suspensions is carboxymethylcellulose sodium (CMC-Na).[3][4]

    • Consider Vehicle Components: For challenging solubilization, a co-solvent system may be employed. A common vehicle for oral gavage in mice consists of a mixture of DMSO, PEG400, Tween-80, and saline.[7] However, such vehicles should be used with caution as they can have physiological effects.

Potential Cause 2: Improper Oral Gavage Technique

The oral gavage procedure itself can be a significant source of variability.

  • Troubleshooting Steps:

    • Verify Gavage Accuracy: Ensure the gavage needle is correctly placed in the esophagus and the full dose is delivered to the stomach. Improper technique can lead to dosing errors or administration into the lungs, which can be fatal to the animal and will result in no oral absorption.

    • Minimize Animal Stress: Stress during handling and gavage can alter gastrointestinal motility and blood flow, potentially affecting drug absorption.[8] Acclimatize animals to handling and perform the procedure efficiently and calmly.

    • Standardize the Procedure: Ensure all personnel performing oral gavage are properly trained and follow a standardized protocol to minimize inter-individual variability.[9][10]

Potential Cause 3: Animal-Related Factors

Physiological differences in the animals can contribute to variable drug exposure.

  • Troubleshooting Steps:

    • Fasting State: The presence or absence of food in the stomach can significantly alter the absorption of some drugs. Standardize the fasting period for all animals before dosing.

    • Gastrointestinal Health: Underlying health issues affecting the GI tract can impact drug absorption. Ensure the use of healthy, pathogen-free animals.

    • Transporter Expression: CC-115 may be a substrate for efflux transporters like ABCG2 and ABCB1, which can pump the drug out of cells and limit its absorption.[11] The expression of these transporters can vary between animals and may be a source of variability.

Quantitative Data Summary

Table 1: Reported Oral Bioavailability of CC-115

SpeciesOral Bioavailability (%)Reference(s)
Mouse53[1][2]
Rat76[1][2]
Dog~100[1][2]

Table 2: Solubility of CC-115 and its Hydrochloride Salt

CompoundSolventSolubilityReference(s)
CC-115 (free base)WaterInsoluble[1][3][4]
CC-115 (free base)DMSO67 mg/mL[3][4]
This compoundWater50 mg/mL (with sonication)[5][6]
This compoundDMSO≥ 30 mg/mL[2][5]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

This protocol is based on a recommended formulation for in vivo oral dosing.[3][4]

  • Objective: To prepare a homogeneous suspension of this compound for consistent oral administration.

  • Materials:

    • This compound powder

    • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

    • Sterile conical tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the required amount of this compound powder based on the desired final concentration (e.g., 5 mg/mL).

    • Transfer the powder to a sterile conical tube.

    • Add the appropriate volume of 0.5% CMC-Na solution to the tube.

    • Vortex the mixture vigorously for 2-3 minutes to ensure the powder is well-dispersated.

    • Visually inspect the suspension for any large aggregates. If present, sonicate the suspension for 5-10 minutes in a water bath sonicator.

    • Store the suspension at 4°C and re-vortex thoroughly before each use to ensure homogeneity.

Protocol 2: General Bioavailability Enhancement Strategy - Amorphous Solid Dispersion

This is a general protocol for a common technique to improve the dissolution of poorly soluble compounds. While this compound is reported to be soluble, this technique can be applied if solubility is identified as a limiting factor in a specific experimental context.

  • Objective: To prepare an amorphous solid dispersion of a compound to enhance its dissolution rate and potentially its oral bioavailability.

  • Materials:

    • CC-115 (or other poorly soluble compound)

    • A suitable polymer carrier (e.g., PVP K30, HPMC, Soluplus®)

    • A common solvent for both the drug and the polymer (e.g., methanol, ethanol, acetone)

    • Rotary evaporator

    • Vacuum oven

  • Procedure:

    • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Dissolve both the CC-115 and the polymer in the chosen solvent in a round-bottom flask.

    • Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • A thin film of the solid dispersion will form on the wall of the flask.

    • Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and grind it into a fine powder.

    • This powder can then be suspended in an appropriate vehicle for oral administration.

Visualizations

CC-115 Signaling Pathway CC-115 Signaling Pathway Inhibition cluster_0 Cellular Inputs cluster_1 Signaling Cascades cluster_2 Cellular Processes Growth Factors Growth Factors PI3K/AKT PI3K/AKT Growth Factors->PI3K/AKT DNA Damage DNA Damage DNA-PK DNA-PK DNA Damage->DNA-PK mTORC1 mTORC1 PI3K/AKT->mTORC1 mTORC2 mTORC2 PI3K/AKT->mTORC2 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation Cell Survival Cell Survival mTORC2->Cell Survival DNA Repair (NHEJ) DNA Repair (NHEJ) DNA-PK->DNA Repair (NHEJ) CC-115 CC-115 CC-115->mTORC1 CC-115->mTORC2 CC-115->DNA-PK

Caption: Dual inhibition of mTOR (mTORC1/2) and DNA-PK by CC-115.

Bioavailability Troubleshooting Workflow start Low in vivo exposure of CC-115 observed formulation Is the formulation a clear solution or homogeneous suspension? start->formulation gavage Is the oral gavage technique standardized and verified? formulation->gavage Yes optimize_formulation Optimize Formulation: - Ensure complete dissolution (sonicate) - Use appropriate suspension vehicle (CMC-Na) - Evaluate co-solvent systems formulation->optimize_formulation No animal Are animal-related factors (fasting, health) controlled? gavage->animal Yes train_gavage Refine Administration Technique: - Provide additional training on gavage - Minimize animal stress - Verify dose delivery gavage->train_gavage No control_animal Standardize Animal Conditions: - Implement consistent fasting protocol - Perform health checks - Consider potential role of efflux transporters animal->control_animal No end Re-evaluate in vivo exposure animal->end Yes optimize_formulation->gavage train_gavage->animal control_animal->end

Caption: Troubleshooting workflow for suboptimal CC-115 in vivo exposure.

Formulation Strategy Decision Tree start Select Formulation Strategy for CC-115 solubility_check Is CC-115 HCl soluble in the desired vehicle? start->solubility_check solution Prepare aqueous solution. Consider sonication. solubility_check->solution Yes suspension Prepare a homogeneous suspension. (e.g., 0.5% CMC-Na) solubility_check->suspension No cosolvent Consider co-solvent system for higher concentration. (e.g., DMSO/PEG/Tween) suspension->cosolvent Need higher concentration? amorphous For persistent issues, consider Amorphous Solid Dispersion. cosolvent->amorphous Precipitation issues?

Caption: Decision tree for selecting a CC-115 oral formulation strategy.

References

Validation & Comparative

A Comparative Guide to DNA-PK Inhibitors: CC-115 Hydrochloride vs. NU7441

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two prominent DNA-dependent protein kinase (DNA-PK) inhibitors: CC-115 hydrochloride and NU7441. The information presented is based on available experimental data to assist researchers in making informed decisions for their discovery and development programs.

Introduction

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2] Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation, making it an attractive target for cancer therapy.[3][4][5] This guide focuses on a direct comparison of two well-characterized DNA-PK inhibitors, this compound and NU7441.

CC-115 is a dual inhibitor, targeting both DNA-PK and the mammalian target of rapamycin (mTOR), another key protein in cell survival and proliferation pathways.[6][7] NU7441, on the other hand, is a highly potent and selective inhibitor of DNA-PK.[8][9] Understanding the distinct profiles of these inhibitors is critical for their strategic application in research and clinical settings.[10][11]

Mechanism of Action

Both CC-115 and NU7441 exert their primary effect by inhibiting the catalytic subunit of DNA-PK (DNA-PKcs), thereby blocking the NHEJ DNA repair pathway.[1][6][12] This inhibition leads to an accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis.[2][3]

CC-115 possesses a dual inhibitory function, also targeting the mTOR kinase.[6][13] The mTOR pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting both DNA-PK and mTOR, CC-115 can simultaneously disrupt DNA repair and critical cell survival signaling.

Below is a diagram illustrating the signaling pathways affected by these inhibitors.

G cluster_0 DNA Double-Strand Break cluster_1 NHEJ Pathway cluster_2 Inhibitor Action cluster_3 mTOR Pathway cluster_4 Inhibitor Action DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 DNAPKcs DNA-PKcs Ku70_80->DNAPKcs recruits NHEJ_Repair NHEJ Repair DNAPKcs->NHEJ_Repair activates CC115_NHEJ CC-115 CC115_NHEJ->DNAPKcs NU7441_NHEJ NU7441 NU7441_NHEJ->DNAPKcs GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K mTOR mTOR PI3K->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth CC115_mTOR CC-115 CC115_mTOR->mTOR

Caption: Signaling pathways targeted by CC-115 and NU7441.

Quantitative Efficacy Comparison

The following table summarizes the key quantitative data for this compound and NU7441 based on cell-free and cell-based assays.

ParameterThis compoundNU7441Reference(s)
DNA-PK IC₅₀ 13 nM14 nM[6][8][9]
mTOR IC₅₀ 21 nM>10,000 nM[6][8]
PI3Kα IC₅₀ 850 nM5,000 nM[6][8]
ATM IC₅₀ >30,000 nMNot reported[12]
ATR IC₅₀ >30,000 nMNot reported[12]

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

Experimental Data and Protocols

Direct comparative studies have shown that both CC-115 and NU7441 effectively inhibit NHEJ activity. In a cell-free NHEJ assay, both compounds demonstrated concentration-dependent inhibition of DNA end-joining.[12] Furthermore, in cellular assays, both inhibitors have been shown to increase the persistence of γH2AX foci, a marker of DNA double-strand breaks, following treatment with DNA damaging agents.[8]

Key Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate and compare the efficacy of CC-115 and NU7441.

This assay quantifies the ability of a compound to inhibit the kinase activity of purified DNA-PK in vitro.

  • Principle: A peptide substrate for DNA-PK is incubated with the enzyme, ATP (often radiolabeled ATP), and the test compound. The amount of phosphorylated peptide is then measured, which is inversely proportional to the inhibitory activity of the compound.

  • Protocol:

    • Purified DNA-PK enzyme is incubated with a biotinylated peptide substrate and the test compound (CC-115 or NU7441) at various concentrations in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of ATP (e.g., [γ-³²P]ATP).

    • The reaction is allowed to proceed for a specified time at 30°C and then stopped.

    • The phosphorylated peptide is captured on a streptavidin-coated plate.

    • The amount of incorporated radiolabel is quantified using a scintillation counter.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitors.[14][15][16]

  • Principle: Viable cells with active metabolism can reduce a tetrazolium salt (like MTT) to a colored formazan product.[15] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of CC-115, NU7441, or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).[16]

    • After the incubation period, the MTT reagent (e.g., 0.5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours at 37°C.

    • The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control, and IC₅₀ values for cell growth inhibition are determined.[17]

This technique is used to assess the inhibition of DNA-PK autophosphorylation in cells, a direct measure of target engagement.[2]

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of DNA-PKcs (e.g., at Ser2056) and total DNA-PKcs.

  • Protocol:

    • Cells are treated with the inhibitor for a specified time, followed by induction of DNA damage (e.g., with etoposide or ionizing radiation) to activate DNA-PK.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody against phospho-DNA-PKcs (S2056).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate.

    • The membrane can be stripped and re-probed for total DNA-PKcs and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

The following diagram illustrates a general experimental workflow for comparing the two inhibitors.

G cluster_assays Perform Assays start Start: Select Cancer Cell Line treatment Treat cells with CC-115, NU7441, or Vehicle Control start->treatment incubation Incubate for Specified Time treatment->incubation viability Cell Viability Assay (MTT/CCK-8) incubation->viability western Western Blot for p-DNA-PKcs incubation->western nhej Cell-based NHEJ Assay incubation->nhej data_analysis Data Analysis and IC50 Calculation viability->data_analysis western->data_analysis nhej->data_analysis comparison Compare Efficacy and Potency of Inhibitors data_analysis->comparison

Caption: Experimental workflow for comparing CC-115 and NU7441.

Summary and Conclusion

Both this compound and NU7441 are potent inhibitors of DNA-PK with similar in vitro potencies against the enzyme. The key differentiator is the dual inhibitory activity of CC-115 against mTOR, which may offer a broader anti-cancer effect by simultaneously targeting DNA repair and cell growth signaling pathways. NU7441's high selectivity for DNA-PK makes it an excellent tool for studies focused specifically on the role of the NHEJ pathway.

The choice between these two inhibitors will depend on the specific research question and experimental context. For studies aiming to understand the singular role of DNA-PK inhibition, NU7441 is a suitable choice. In contrast, for therapeutic strategies that may benefit from the combined inhibition of DNA repair and mTOR signaling, CC-115 presents a compelling option. The experimental protocols provided in this guide offer a robust framework for further comparative studies.

References

CC-115 Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CC-115 hydrochloride is a potent small molecule inhibitor targeting two key cellular kinases: the mammalian target of rapamycin (mTOR) and the DNA-dependent protein kinase (DNA-PK).[1][2][3][4] Its dual inhibitory action offers a promising therapeutic strategy for various cancers by simultaneously disrupting critical pathways involved in cell growth, proliferation, and DNA damage repair.[1][5] This guide provides a comprehensive comparison of CC-115's activity against its primary targets versus other kinases, supported by experimental data and detailed methodologies.

Kinase Inhibition Profile of this compound

CC-115 demonstrates high potency and selectivity for mTOR and DNA-PK. The following table summarizes the half-maximal inhibitory concentration (IC50) values of CC-115 against a panel of kinases, highlighting its selectivity profile.

Kinase TargetIC50 (nM)FamilyPrimary Target
DNA-PK 13PIKKYes
mTOR 21PIKKYes
PI3K-alpha850PIKKNo
cFMS2000Tyrosine KinaseNo
ATM>30,000PIKKNo
ATR>30,000 (50% inhibition at 30 µM)PIKKNo

Data compiled from multiple sources.[1][3][6]

As the data indicates, CC-115 is significantly more potent against DNA-PK and mTOR compared to other members of the phosphoinositide 3-kinase-related kinase (PIKK) family, such as ATM, ATR, and PI3K-alpha.[1][3] In a broader screening against 250 different protein kinases, CC-115 showed more than 50% inhibition against only one other kinase, cFMS, with a much higher IC50 of 2.0 µM.[3][6] This high degree of selectivity is a critical attribute for a therapeutic agent, as it minimizes off-target effects and potential toxicity.

Signaling Pathways Targeted by CC-115

CC-115 exerts its anti-cancer effects by inhibiting two distinct and crucial signaling pathways: the mTOR pathway, which is central to cell growth and proliferation, and the DNA-PK pathway, a key component of the non-homologous end joining (NHEJ) DNA repair mechanism.

mTOR Signaling Pathway

The mTOR kinase is a central regulator of cell metabolism, growth, and survival. It exists in two distinct complexes, mTORC1 and mTORC2. CC-115 inhibits both complexes, leading to a comprehensive blockade of mTOR signaling.[3][4]

mTOR_Pathway cluster_upstream cluster_mTORC cluster_downstream Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 mTORC2 mTORC2 Growth_Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Akt_Activation Akt Activation mTORC2->Akt_Activation Proliferation Proliferation Akt_Activation->Proliferation CC115 CC-115 CC115->mTORC1 CC115->mTORC2

Caption: Inhibition of mTORC1 and mTORC2 by CC-115.

DNA-PK and the NHEJ Pathway

DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, which is responsible for repairing double-strand breaks (DSBs) in DNA.[1][4] By inhibiting DNA-PK, CC-115 prevents the repair of these breaks, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that are often more reliant on these repair mechanisms.[1]

DNA_PK_Pathway DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 DNAPKcs DNA-PKcs Ku70_80->DNAPKcs Artemis Artemis DNAPKcs->Artemis LigaseIV_XRCC4 Ligase IV / XRCC4 DNAPKcs->LigaseIV_XRCC4 Apoptosis Apoptosis DNAPKcs->Apoptosis Repair DNA Repair Artemis->Repair LigaseIV_XRCC4->Repair CC115 CC-115 CC115->DNAPKcs

Caption: CC-115 blocks the DNA-PK-mediated NHEJ pathway.

Experimental Protocols

The determination of kinase inhibition by this compound is performed using established in vitro assay methodologies.

mTOR Kinase Assay (HTR-FRET)

A Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTR-FRET) assay is employed to measure the kinase activity of mTOR.

Workflow:

mTOR_Assay_Workflow Start Start Incubate Incubate mTOR, Substrate, ATP, and CC-115 Start->Incubate Add_Reagents Add FRET Donor and Acceptor Antibodies Incubate->Add_Reagents Read_Signal Read Time-Resolved Fluorescence Signal Add_Reagents->Read_Signal End End Read_Signal->End

Caption: Workflow for the mTOR HTR-FRET kinase assay.

Protocol:

  • Reaction Setup: The kinase reaction is performed in a suitable assay buffer containing mTOR enzyme, a specific substrate (e.g., a peptide substrate), and ATP.

  • Inhibitor Addition: CC-115 is added at varying concentrations to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Detection: The reaction is stopped, and detection reagents, including a europium cryptate-labeled antibody (donor) and an allophycocyanin-labeled antibody (acceptor) that recognize the phosphorylated substrate, are added.

  • Signal Measurement: After another incubation period, the HTRF signal is read on a compatible plate reader. The ratio of the acceptor and donor emission signals is proportional to the amount of phosphorylated substrate.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DNA-PK Kinase Assay

The inhibitory effect of CC-115 on DNA-PK activity can be assessed using a variety of methods, including radioactivity-based assays or luminescence-based assays like the ADP-Glo™ Kinase Assay.

Workflow:

DNAPK_Assay_Workflow Start Start Incubate Incubate DNA-PK, DNA, Substrate, ATP, and CC-115 Start->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Add_Kinase_Detection Add Kinase Detection Reagent Add_ADP_Glo->Add_Kinase_Detection Read_Luminescence Read Luminescence Add_Kinase_Detection->Read_Luminescence End End Read_Luminescence->End

Caption: Workflow for the DNA-PK ADP-Glo™ kinase assay.

Protocol (ADP-Glo™ Kinase Assay):

  • Reaction Setup: The kinase reaction is initiated by combining DNA-PK enzyme, a peptide substrate, activating DNA, and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

  • Inhibitor Addition: Serial dilutions of CC-115 are added to the reaction wells.

  • Incubation: The reaction is incubated at room temperature for a specified time, typically 60 minutes.[7]

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.[7]

  • ADP to ATP Conversion: Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into ATP and to generate a luminescent signal via a luciferase reaction. This is followed by a 30-minute incubation at room temperature.[7]

  • Signal Measurement: The luminescence, which is directly proportional to the amount of ADP produced and thus the kinase activity, is measured using a luminometer.

  • Data Analysis: IC50 values are determined by analyzing the dose-response curve of CC-115 inhibition.

Conclusion

This compound is a highly potent and selective dual inhibitor of mTOR and DNA-PK. Its minimal cross-reactivity with other kinases, as demonstrated by comparative IC50 values, underscores its potential as a targeted therapeutic agent. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the activity and selectivity of CC-115 and similar compounds in the drug development pipeline.

References

Navigating the Landscape of CC-115 Hydrochloride Research: A Comparative Guide to Preclinical and Clinical Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the consistency of experimental results is paramount. This guide provides a comparative analysis of the existing data on CC-115 hydrochloride, a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR), to aid in the assessment of its therapeutic potential. While direct cross-laboratory reproducibility studies are not available in the public domain, this document synthesizes key quantitative findings from various preclinical and clinical investigations to offer a comprehensive overview of the compound's activity.

CC-115 is a potent small molecule inhibitor that has demonstrated broad anti-tumor activity in a range of cancer models.[1] Its dual mechanism of action, targeting both the PI3K/mTOR signaling pathway and the DNA damage response (DDR) pathway, makes it a compelling candidate for cancer therapy.[2][3] This guide will delve into the in vitro and in vivo efficacy of CC-115, as well as its performance in clinical trials, presenting the data in a structured format to facilitate comparison and inform future research.

In Vitro Activity of this compound

The in vitro potency of CC-115 has been evaluated across various cancer cell lines, primarily through the determination of half-maximal inhibitory concentrations (IC50). These studies highlight the compound's ability to inhibit its primary targets and induce cell death in malignant cells.

ParameterValueCell Line/Assay ConditionSource
IC50 (DNA-PK) 0.013 µMCell-free assay[2]
IC50 (mTOR) 0.021 µMCell-free assay[2]
IC50 (Cell Death) 0.51 µMChronic Lymphocytic Leukemia (CLL) cells[2]
IC50 (Cell Death) 0.93 µMHealthy B cells[2]

It is noteworthy that CC-115 shows selectivity, inducing cell death at lower concentrations in cancerous CLL cells compared to healthy B cells.[2]

In Vivo Efficacy in Preclinical Models

Animal models, particularly xenograft studies in mice, have been instrumental in evaluating the in vivo anti-tumor activity of CC-115. These studies provide insights into the drug's bioavailability, dosing schedules, and its ability to inhibit tumor growth.

CC-115 has demonstrated good oral bioavailability across multiple species, with 53% in mice, 76% in rats, and approximately 100% in dogs.[2] In a multiple myeloma xenograft model using ANBL6 cells, oral administration of CC-115 led to significant inhibition of tumor growth.[4] Similarly, in a study on renal cell carcinoma, oral administration of CC-115 inhibited the growth of 786-O subcutaneous xenografts in nude mice.[5]

Clinical Trial Findings

CC-115 has been evaluated in several Phase I and Phase Ib clinical trials to determine its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced malignancies.

A first-in-human Phase I study established a recommended Phase 2 dose (RP2D) of 10 mg twice daily (BID).[6] In this study, toxicities were generally consistent with those of other mTOR inhibitors.[6] Preliminary signs of broad anti-tumor activity were observed, with stable disease (SD) reported in patients with castration-resistant prostate cancer (CRPC; 64%), head and neck squamous cell carcinoma (HNSCC; 53%), and glioblastoma (GBM; 21% non-progression).[1] One complete response in a patient with endometrial cancer lasting over three years and partial responses in melanoma and chronic lymphocytic leukemia (CLL) were also noted.[1][6]

In a Phase Ib study of CC-115 in combination with enzalutamide for metastatic castration-resistant prostate cancer (mCRPC), the RP2D for CC-115 was determined to be 5 mg BID.[7] The combination was well-tolerated, and a non-statistically significant trend towards improved PSA response was observed in patients with PI3K pathway alterations.[7]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the general process of evaluating CC-115, the following diagrams are provided.

Figure 1: CC-115 Dual Inhibition of mTOR and DNA-PK Signaling Pathways.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials A Cancer Cell Lines B CC-115 Treatment A->B C Cell Viability Assays (e.g., MTT, CellTiter-Glo) B->C D IC50 Determination C->D E Animal Models (e.g., Xenografts) F CC-115 Administration E->F G Tumor Volume Measurement F->G H Efficacy Assessment G->H I Patient Recruitment (Advanced Cancers) J Dose Escalation/Expansion I->J K Safety & Tolerability (Adverse Events) J->K L Efficacy Evaluation (e.g., RECIST, PSA response) K->L

Figure 2: General Experimental Workflow for CC-115 Evaluation.

Experimental Protocols

To ensure clarity and facilitate the potential for replication, the general methodologies employed in the cited studies are outlined below.

In Vitro Cell Viability Assays: Cancer cell lines are seeded in multi-well plates and allowed to adhere overnight. The following day, cells are treated with a range of concentrations of this compound or vehicle control. After a specified incubation period (e.g., 72 hours), cell viability is assessed using commercially available assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay. The resulting data are used to calculate the IC50 values.

In Vivo Xenograft Studies: Human cancer cells are implanted subcutaneously into immunocompromised mice.[8] Once tumors reach a palpable size, mice are randomized into treatment and control groups.[8] CC-115 is typically administered orally at specified doses and schedules.[4][5] Tumor volumes are measured regularly using calipers. At the end of the study, tumors may be excised for further analysis.[8]

Clinical Trial Design (Phase I): Eligible patients with advanced, refractory solid tumors or hematologic malignancies are enrolled in dose-escalation cohorts.[6] CC-115 is administered orally, and patients are monitored for dose-limiting toxicities (DLTs). The maximum tolerated dose (MTD) and the RP2D are determined. Pharmacokinetic and pharmacodynamic markers are often assessed from blood and/or tumor tissue samples. Preliminary anti-tumor activity is evaluated using standard criteria such as RECIST (Response Evaluation Criteria in Solid Tumors).[1][6]

Conclusion

The available data from multiple independent studies consistently demonstrate the dual inhibitory activity of CC-115 against DNA-PK and mTOR, leading to anti-proliferative and pro-apoptotic effects in a variety of cancer models. While direct reproducibility studies are lacking, the convergence of findings from preclinical in vitro and in vivo experiments, along with early clinical trial results, provides a solid foundation for the continued investigation of CC-115 as a potential cancer therapeutic. The variations in IC50 values and in vivo efficacy across different studies can likely be attributed to the use of different cell lines, animal models, and experimental protocols. This guide underscores the importance of standardized methodologies and reporting to enhance the comparability and reproducibility of findings in preclinical and clinical research.

References

A Comparative Analysis of CC-115 Hydrochloride and Dual PI3K/mTOR Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of CC-115 hydrochloride with prominent dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, including dactolisib (BEZ235), voxtalisib (XL765), and gedatolisib (PF-05212384). The information is compiled from various preclinical studies to assist researchers in evaluating these compounds for their specific research needs.

Executive Summary

This compound is a dual inhibitor of mTOR kinase and DNA-dependent protein kinase (DNA-PK), with weaker activity against PI3Kα.[1] In contrast, dactolisib, voxtalisib, and gedatolisib are established dual inhibitors that potently target both PI3K and mTOR. While direct head-to-head comparative studies are limited, this guide synthesizes available preclinical data to offer an objective overview of their respective biochemical activities, cellular effects, and in vivo efficacy. A recent study comparing various multi-node PI3K/AKT/mTOR (PAM) pathway inhibitors found that dactolisib exhibited similar potency and efficacy to gedatolisib.[2]

Mechanism of Action: A Tale of Two Pathway Strategies

The primary distinction between CC-115 and the other compounds lies in their principal targets within the intricate cell signaling network.

  • This compound: Primarily targets mTORC1/2 and DNA-PK. Its inhibition of DNA-PK provides an additional mechanism of action by blocking the repair of DNA double-strand breaks, a feature that can be synthetically lethal in tumors with deficiencies in other DNA repair pathways, such as those with ATM mutations.[1] While it does inhibit PI3K-alpha, its selectivity for this kinase is notably lower than for mTOR and DNA-PK.[1]

  • Dual PI3K/mTOR Inhibitors (Dactolisib, Voxtalisib, Gedatolisib): These molecules are designed to simultaneously block two key nodes in the PI3K/AKT/mTOR pathway. This dual targeting is intended to overcome the feedback activation of AKT that can occur with mTORC1-selective inhibitors.[3]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT Activates CellGrowth Cell Growth & Proliferation S6K1->CellGrowth _4EBP1->CellGrowth Inhibits (when unphosphorylated) DNAPK DNA-PK DNARepair DNA Double-Strand Break Repair DNAPK->DNARepair CC115 CC-115 CC115->mTORC1 Inhibits CC115->mTORC2 Inhibits CC115->DNAPK Inhibits DualInhibitors Dactolisib Voxtalisib Gedatolisib DualInhibitors->PI3K Inhibits DualInhibitors->mTORC1 Inhibits DualInhibitors->mTORC2 Inhibits

Figure 1: Simplified PI3K/mTOR and DNA-PK signaling pathways with inhibitor targets.

Data Presentation: Biochemical and Cellular Activity

The following tables summarize the available quantitative data for each inhibitor. It is crucial to note that these values are derived from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.

Table 1: Biochemical IC50 Values (nM)

TargetCC-115Dactolisib (BEZ235)Voxtalisib (XL765)Gedatolisib (PF-05212384)
PI3Kα 850[1]4390.4
PI3Kβ -751136
PI3Kγ -596
PI3Kδ -7438
mTOR 21[1]61571
DNA-PK 13[1]-150-

Table 2: Cellular Activity (GI50/IC50 in nM) in Selected Cancer Cell Lines

Cell LineCancer TypeCC-115 (GI50)Dactolisib (IC50)Voxtalisib (IC50)Gedatolisib (GR50)
MCF-7 Breast15 - 1770~10-12 (as GI50)1070 (proliferation)~12 (in PIK3CA/PTEN altered lines)[4]
PC-3 Prostate15 - 1770~10-12 (as GI50)1840 (proliferation)-
U87MG Glioblastoma15 - 1770~10-12 (as GI50)--
A549 Lung----
HCT116 Colon15 - 1770---

GI50/IC50/GR50 values represent the concentration required to inhibit growth or a specific cellular process by 50%. These values are highly dependent on the assay and cell line used. Data for CC-115 represents a range across a large panel of cell lines.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of these inhibitors.

Biochemical Kinase Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., PI3Kα, mTOR, DNA-PK)

  • Kinase-specific substrate (e.g., PIP2 for PI3K, purified S6K1 for mTOR)

  • ATP (radiolabeled or for use with a detection antibody)

  • Kinase reaction buffer

  • Test compounds at various concentrations

  • 96-well plates

  • Detection reagents (e.g., scintillation fluid, phospho-specific antibodies)

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the kinase, its substrate, and the test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period.

  • Stop the reaction.

  • Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., scintillation counting for radiolabeled ATP, ELISA with a phospho-specific antibody).

  • Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation (MTT) Assay

Objective: To assess the effect of a compound on cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50 value.

Western Blot Analysis for Pathway Inhibition

Objective: To determine the effect of a compound on the phosphorylation status of key signaling proteins.

Materials:

  • Cancer cell line of interest

  • Test compounds

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-S6, anti-total-S6)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the change in protein phosphorylation.

Western_Blot_Workflow CellCulture Cell Culture & Treatment Lysis Cell Lysis & Protein Quantification CellCulture->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-pAKT) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Image Analysis & Quantification Detection->Analysis

Figure 2: General workflow for Western Blot analysis.

In Vivo Efficacy in Xenograft Models

Preclinical in vivo studies are critical for evaluating the therapeutic potential of these inhibitors.

  • CC-115: Has demonstrated dose-dependent tumor growth inhibition in various solid tumor xenograft models.[5] In a patient-derived non-small cell lung cancer (NSCLC) xenograft model, oral administration of CC-115 at 15 mg/kg daily significantly inhibited tumor growth.[6]

  • Dactolisib (BEZ235): In a mouse xenograft model of HER2-amplified breast cancer, daily oral administration of 35 mg/kg dactolisib resulted in significant tumor growth inhibition.[7] It has also shown efficacy in glioblastoma xenograft models, where it inhibited tumor growth and prolonged survival.[8]

  • Voxtalisib (XL765): In a BxPC-3 pancreatic cancer xenograft model, the combination of voxtalisib (30 mg/kg) with chloroquine led to significant tumor growth inhibition.[9]

  • Gedatolisib (PF-05212384): Demonstrated tumor growth stasis in ovarian cancer xenograft models with continuous treatment. In breast cancer patient-derived xenograft (PDX) models, gedatolisib showed more potent and efficacious anti-proliferative and cytotoxic effects compared to single-node PAM inhibitors.[4]

Conclusion

This compound presents a unique profile as a dual mTOR/DNA-PK inhibitor, offering a distinct therapeutic strategy compared to the classical dual PI3K/mTOR inhibitors like dactolisib, voxtalisib, and gedatolisib. While CC-115 has a weaker direct inhibitory effect on PI3K, its potent inhibition of DNA-PK introduces a DNA damage repair-targeted mechanism that may be advantageous in specific cancer contexts, particularly in tumors with underlying DNA repair deficiencies.

The dual PI3K/mTOR inhibitors, on the other hand, provide a more direct and potent blockade of the core PI3K/AKT/mTOR signaling axis. The choice between these inhibitors will ultimately depend on the specific research question, the genetic background of the cancer model being investigated, and the desired therapeutic strategy. The lack of direct comparative studies necessitates careful consideration of the available data and highlights the need for future research to directly compare these promising therapeutic agents.

References

Benchmarking CC-115 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CC-115 hydrochloride's performance against clinical trial data. CC-115 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of the mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK). This dual-action mechanism positions it as a compelling candidate in oncology research, particularly for its potential to simultaneously disrupt cancer cell growth, proliferation, and DNA repair mechanisms. This document outlines its mechanism of action, summarizes key clinical trial findings, and provides detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its anti-neoplastic effects by targeting two critical cellular signaling pathways:

  • mTOR Pathway Inhibition : CC-115 inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] This blockade disrupts downstream signaling essential for protein synthesis, cell growth, and proliferation.

  • DNA-PK Inhibition : By inhibiting DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway, CC-115 impairs the repair of DNA double-strand breaks.[2][3] This can lead to the accumulation of DNA damage and subsequent apoptosis in cancer cells. Furthermore, inhibition of DNA-PK by CC-115 has been shown to indirectly suppress the homologous recombination (HR) DNA repair pathway.[2][3]

The half-maximal inhibitory concentrations (IC50) for CC-115 are 21 nM for mTOR and 13 nM for DNA-PK.[1][4]

Signaling Pathway Overview

The following diagram illustrates the signaling pathways targeted by CC-115.

CC115_Pathway cluster_mTOR mTOR Pathway cluster_DNAPK DNA Repair Pathway mTORC1 mTORC1 S6K1 p70S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 Akt Akt mTORC2->Akt Growth Cell Growth & Proliferation S6K1->Growth FourEBP1->Growth Akt->mTORC1 DSB DNA Double-Strand Breaks (DSBs) DNAPK DNA-PK DSB->DNAPK HR HR Pathway DSB->HR NHEJ NHEJ Pathway DNAPK->NHEJ Repair DNA Repair NHEJ->Repair HR->Repair CC115 CC-115 CC115->mTORC1 inhibits CC115->mTORC2 inhibits CC115->DNAPK inhibits

Figure 1: CC-115 Signaling Pathway Inhibition.

Clinical Trial Data Summary

A first-in-human, Phase I clinical trial (NCT01353625) evaluated the safety, pharmacokinetics, and preliminary efficacy of CC-115 in patients with advanced solid tumors and hematologic malignancies.[1][2][4][5]

Safety and Tolerability

The study established a recommended Phase 2 dose (RP2D) of 10 mg twice daily.[1][2]

Adverse Events (AEs)Frequency
Most Frequent AEs
Fatigue37%
Nausea31%
Decreased appetite29%
Hyperglycemia24%
Dose-Limiting Toxicities
ThrombocytopeniaReported
StomatitisReported
HyperglycemiaReported
Asthenia/FatigueReported
Increased transaminasesReported

Table 1: Summary of Common Adverse Events in the Phase I Trial of CC-115. Data sourced from Munster et al., 2019 and the 2016 ASCO Annual Meeting abstract.[1][2]

Pharmacokinetics
ParameterValue
ExposureDose-proportional
Terminal Half-life4 to 8 hours
Brain Penetration (GBM)Tumor/plasma ratio of 0.7
Food EffectNo significant impact on exposure

Table 2: Pharmacokinetic Profile of CC-115. Data sourced from the 2016 ASCO Annual Meeting abstract.[1]

Preliminary Efficacy
Tumor TypeBest Overall Response
Endometrial Cancer1 Complete Response (>4 years)
Melanoma1 Partial Response
Head and Neck Squamous Cell Carcinoma53% Stable Disease
Castration-Resistant Prostate Cancer64% Stable Disease
Glioblastoma Multiforme21% Stable Disease
Ewing's Sarcoma22% Stable Disease
Chronic Lymphocytic Leukemia1 Partial Response, 3 Partial Responses with lymphocytosis

Table 3: Preliminary Anti-Tumor Activity of CC-115. Data sourced from Munster et al., 2019 and the 2016 ASCO Annual Meeting abstract.[1][2]

A separate Phase 1b study (NCT02833883) investigating CC-115 in combination with enzalutamide for metastatic castration-resistant prostate cancer (mCRPC) found the combination to be well-tolerated, with a recommended CC-115 dose of 5 mg twice a day. In this study, 80% of evaluable patients achieved a ≥50% reduction in PSA levels.[6]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of CC-115.

Experimental Workflow: In Vitro Evaluation of CC-115

experimental_workflow cluster_setup Experiment Setup cluster_assays Biological Assays cluster_analysis Data Analysis start Cancer Cell Line Culture treatment Treat with varying concentrations of CC-115 start->treatment proliferation Cell Proliferation Assay (e.g., MTT, CCK-8) treatment->proliferation western Western Blot Analysis (p-S6, p-4EBP1, p-Akt, p-DNA-PK) treatment->western nhej NHEJ Assay (Plasmid-based) treatment->nhej ic50 Determine IC50 for Proliferation Inhibition proliferation->ic50 pathway_inhibition Quantify Pathway Inhibition western->pathway_inhibition dna_repair_effect Assess Impact on DNA Repair nhej->dna_repair_effect

Figure 2: In Vitro Experimental Workflow for CC-115.
mTOR Kinase Assay

This assay measures the ability of CC-115 to inhibit mTORC1 activity.

  • Principle : Immunoprecipitated mTORC1 is incubated with a substrate (e.g., inactive p70S6K or 4E-BP1) and ATP. The level of substrate phosphorylation is then measured, typically by Western blot.

  • Materials :

    • Cell lysis buffer (e.g., CHAPS-based buffer to preserve complex integrity)

    • Antibody against an mTORC1 component (e.g., Raptor) for immunoprecipitation

    • Protein A/G agarose beads

    • Kinase assay buffer (containing MgCl2, ATP)

    • Recombinant inactive p70S6K or 4E-BP1 protein

    • Antibodies for Western blotting: anti-phospho-p70S6K (Thr389) or anti-phospho-4E-BP1 (Thr37/46), and corresponding total protein antibodies.

  • Procedure :

    • Lyse cells and immunoprecipitate mTORC1 using an anti-Raptor antibody.

    • Wash the immunoprecipitates to remove contaminants.

    • Resuspend the beads in kinase assay buffer containing ATP and the recombinant substrate.

    • Incubate at 30°C for 30 minutes to allow the kinase reaction to proceed.

    • Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

    • Analyze the samples by Western blot using phospho-specific antibodies to the substrate.

DNA-PK Kinase Assay

This assay determines the inhibitory effect of CC-115 on DNA-PK activity.

  • Principle : The kinase activity of DNA-PK is measured by its ability to phosphorylate a specific peptide substrate in the presence of DNA. The amount of phosphorylated substrate is quantified, often using a luminescence-based method that measures ADP production.

  • Materials :

    • Purified human DNA-PK enzyme

    • DNA-PK peptide substrate

    • DNA-PK reaction buffer (containing Tris-HCl, MgCl2, DTT)

    • Calf thymus DNA (as an activator)

    • ATP

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Procedure :

    • Set up the kinase reaction in a 96-well plate containing DNA-PK reaction buffer, DNA-PK enzyme, peptide substrate, and activating DNA.

    • Add CC-115 at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol. Luminescence is proportional to DNA-PK activity.

Cell Proliferation Assay (MTT or CCK-8)

This assay evaluates the effect of CC-115 on cancer cell growth.

  • Principle : Metabolically active cells reduce a tetrazolium salt (MTT) or a water-soluble tetrazolium salt (WST-8 in CCK-8) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.

  • Materials :

    • Cancer cell lines of interest

    • 96-well plates

    • Complete cell culture medium

    • This compound

    • MTT or CCK-8 reagent

    • Solubilization buffer (for MTT)

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of CC-115 for 72 hours.

    • Add the MTT or CCK-8 reagent to each well and incubate for 2-4 hours.

    • If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Western Blot Analysis for Pathway Modulation

This technique is used to confirm the inhibition of mTOR and DNA-PK signaling pathways within cells.

  • Principle : Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the phosphorylation status of key downstream effectors.

  • Materials :

    • Cell lysates from CC-115 treated and untreated cells

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-S6 (Ser235/236), anti-S6, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-DNA-PKcs (Ser2056), anti-DNA-PKcs.

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate.

  • Procedure :

    • Prepare cell lysates and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.

References

Safety Operating Guide

Safe Disposal of CC-115 Hydrochloride: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of CC-115 hydrochloride, a compound used in scientific research. Adherence to these guidelines is crucial for minimizing risks to personnel and the environment.

Compound Handling and Storage

Before disposal, it is essential to handle and store this compound correctly to maintain its stability and prevent accidental exposure.

ParameterValueSource
Storage Temperature 2-8°C[1]
Storage Conditions Store in a desiccated environment.[1]
Autoignition Temperature 427°C (801°F)[2]
Flammable Limits in Air LEL: 4.0%; UEL: 16.0%[2]

Note: While some Safety Data Sheets (SDS) classify this compound as non-hazardous[3], others provide flammability data, suggesting it should be handled as a potentially flammable liquid and vapor[2]. Therefore, it is prudent to manage it as a hazardous chemical.

Disposal Procedures for this compound

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Disposal must always comply with national and local regulations.

Step 1: Waste Segregation and Containerization

Proper segregation and containment are the first steps in the disposal process.

  • Do Not Mix: Do not mix this compound waste with other chemical waste streams.[3]

  • Original Containers: Whenever possible, leave the chemical waste in its original container.[3]

  • Compatible Containers: If transferring to a new container, ensure it is made of a compatible material and has a tightly fitting cap.[4] The container must be kept closed except when adding waste.[4]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name (this compound) and approximate concentration.[4] If reusing a container, completely deface the original label.[4]

Step 2: Managing Spills and Contaminated Materials

In the event of a spill, immediate and appropriate action is necessary.

  • Restrict Access: Evacuate and restrict access to the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and protective eyewear, before attempting to clean the spill.[2]

  • Containment and Cleanup:

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or fuller's earth.[5]

    • Using non-sparking tools, carefully sweep or collect the absorbed material.[2]

    • Place the collected waste into a labeled, appropriate container for hazardous waste disposal.[2][5]

  • Decontamination: Decontaminate the spill site with a 10% caustic solution and allow the area to ventilate until disposal is complete.[2]

Step 3: Disposal of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: Empty containers should be triple rinsed with a solvent suitable for removing the chemical residue.[4] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous chemical waste.[4]

Step 4: Final Disposal

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal service or your institution's Environmental Health and Safety (EHS) office.

  • Do Not Pour Down the Drain: Do not dispose of this compound or its solutions down the sanitary sewer.[2][3] This practice is reserved only for very small quantities of non-hazardous, water-soluble, and approved chemicals.[6][7]

  • Professional Disposal: Arrange for the collection of the labeled hazardous waste container by your institution's designated chemical waste management service.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

CC115_Disposal_Workflow cluster_prep Preparation & Segregation cluster_handling Handling & Collection cluster_spill Spill Scenario cluster_routine Routine Disposal cluster_final Final Disposal start Start: CC-115 HCl Waste Generated prep_container Select Labeled, Compatible Waste Container start->prep_container 1. segregate Segregate from other waste streams prep_container->segregate 2. transfer_waste Transfer waste to container segregate->transfer_waste 3. spill Spill Occurs absorb Absorb with inert material spill->absorb collect_spill Collect waste with non-sparking tools absorb->collect_spill decontaminate Decontaminate spill area collect_spill->decontaminate decontaminate->transfer_waste seal_container Seal container when not in use transfer_waste->seal_container store_waste Store in designated hazardous waste area seal_container->store_waste 4. contact_ehs Contact EHS for pickup store_waste->contact_ehs end_disposal Disposed by licensed professional contact_ehs->end_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Navigating the Safe Handling of CC-115 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling CC-115 hydrochloride, a potent dual inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR).[1][2][3]

This compound is a valuable tool in cancer research, with studies highlighting its potential antineoplastic activity.[4][5] Its mechanism of action involves the inhibition of key cellular signaling pathways, making it a compound of significant interest.[1][4][5][6][7] However, as with any potent research chemical, a thorough understanding of its properties and the implementation of rigorous safety protocols are essential.

Hazard Identification and Personal Protective Equipment

Based on general guidelines for handling hazardous chemicals and the limited available information, the following Personal Protective Equipment (PPE) is recommended.

Personal Protective Equipment (PPE) for this compound
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves. Double gloving is recommended.
Body Protection A lab coat or disposable gown.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to minimize exposure and maintain the integrity of the compound.

Operational Plan:

  • Preparation:

    • Always handle this compound within a certified chemical fume hood.

    • Ensure all necessary PPE is donned correctly before handling the compound.

    • Have a spill kit readily accessible.

  • Handling:

    • Avoid the generation of dust.

    • Carefully weigh the required amount of the compound on a tared, contained surface within the fume hood.

    • For creating solutions, add the solvent to the solid slowly to prevent splashing. This compound is soluble in water (50 mg/mL) and DMSO (≥ 30 mg/mL).[2]

  • Storage:

    • Store this compound in a tightly sealed, clearly labeled container.

    • Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

Spill and Disposal Procedures

In the event of a spill, or for the disposal of waste, follow these guidelines. Always adhere to your institution's specific waste disposal protocols.

Spill Response:

  • Evacuate: Immediately evacuate the area if the spill is large or if you are unsure of the hazard.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material to contain the substance.

  • Clean: Carefully clean the area with an appropriate decontaminating solution.

  • Dispose: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.

Disposal Plan:

All waste containing this compound, including empty containers, contaminated PPE, and cleaning materials, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Mechanism of Action: Dual Inhibition of DNA-PK and mTOR

This compound exerts its effects by simultaneously inhibiting two critical cellular kinases: DNA-PK and mTOR. This dual inhibition disrupts pathways involved in cell growth, proliferation, and DNA damage repair.

CC115_Mechanism This compound Mechanism of Action CC115 This compound mTOR mTOR CC115->mTOR inhibits DNAPK DNA-PK CC115->DNAPK inhibits mTORC1 mTORC1 mTOR->mTORC1 mTORC2 mTORC2 mTOR->mTORC2 Apoptosis Apoptosis mTOR->Apoptosis inhibition leads to DNARepair DNA Damage Repair (NHEJ) DNAPK->DNARepair DNAPK->Apoptosis inhibition leads to CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTORC2->CellGrowth

Caption: Dual inhibitory action of CC-115 on mTOR and DNA-PK pathways.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.